S,S'-Dimethyl dithiocarbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227849. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
bis(methylsulfanyl)methanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS2/c1-5-3(4)6-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXMJLLWUTWQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310491 | |
| Record name | S,S'-Dimethyl dithiocarbonate | |
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Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-84-8 | |
| Record name | S,S-Dimethyl dithiocarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | S,S'-dimethyl dithiocarbonate | |
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| Record name | S,S-Dimethyl dithiocarbonate | |
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| Record name | S,S'-Dimethyl dithiocarbonate | |
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| Record name | S,S-dimethyl carbonodithioate | |
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| Record name | S,S-DIMETHYL CARBONODITHIOATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of S,S'-Dimethyl dithiocarbonate
This technical guide provides a comprehensive overview of the chemical and physical properties of S,S'-Dimethyl dithiocarbonate, tailored for researchers, scientists, and drug development professionals. The document details its structural characteristics, physicochemical parameters, spectral data, synthesis protocols, and known biological activities.
Chemical Identity and Structure
This compound, with the CAS number 868-84-8, is an organic thioester.[1] Its structure features a central carbonyl group bonded to two sulfanyl groups, each of which is methylated.
Systematic IUPAC Name: S,S-Dimethyl carbonodithioate[1]
Common Synonyms: Bis(methylsulfanyl)methanone, Carbonodithioic acid S,S-dimethyl ester, Dithiocarbonic acid S,S'-dimethyl ester[1][2]
Molecular Formula: C₃H₆OS₂
Molecular Weight: 122.21 g/mol
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a strong odor.[3] It is soluble in organic solvents like ethanol and acetone but insoluble in water.[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 169 °C | [1][2] |
| Density | 1.1705 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5485 | [1] |
| Flash Point | 144 °F (62 °C) | [2] |
| Vapor Pressure | 3.15 mmHg at 25°C | [3] |
| ACD/LogP | 1.51 | [3] |
| Polar Surface Area | 67.67 Ų | [3] |
| Enthalpy of Vaporization | 39.14 kJ/mol | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra for this compound have been reported in the supporting information of a publication by Leung et al. in The Journal of Organic Chemistry.[4] These spectra are fundamental for confirming the compound's structure.
Mass Spectrometry
The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center, with a total of 23 peaks reported.[5] This data is invaluable for determining the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy
While a specific IR spectrum for this compound was not found in the immediate search, data for the related compound dimethyl-dithiocarbamic acid is available and may offer comparative insights into the characteristic vibrational modes of the dithiocarbonate functional group.[6]
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of methanol and carbon disulfide with a base, followed by methylation.
Experimental Protocol
The following protocol is adapted from a procedure described in the literature[7]:
Materials:
-
Potassium hydroxide (KOH), granulated
-
Diethyl ether (Et₂O), dry
-
Benzene, dry
-
Methanol (MeOH)
-
Carbon disulfide (CS₂)
-
Dimethyl sulfate (Me₂SO₄)
-
0.1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Half-saturated sodium chloride (NaCl) solution
Procedure:
-
A suspension of granulated KOH (9.3 g, 0.166 mol) in a 1:1 mixture of dry Et₂O and benzene (70 ml) is prepared.
-
Methanol (5.3 g, 6.7 ml, 0.166 mol) is added to the suspension.
-
The reaction mixture is cooled to 6 °C.
-
A solution of CS₂ (12.6 g, 10.0 ml, 0.166 mol) in benzene (7.5 ml) is added dropwise.
-
The mixture is stirred at 6 °C for 5 hours.
-
Dimethyl sulfate (20.9 g, 15.7 ml, 0.166 mol) is added.
-
The reaction mixture is then stirred at room temperature for 20 hours.
-
The organic layer is decanted and washed sequentially with 0.1 N HCl, saturated NaCl, and half-saturated NaCl.
-
The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield the product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
This compound serves as a versatile reagent in organic synthesis. It is utilized as a dehydrating agent and a carbonylating agent, acting as a phosgene substitute in some reactions.[2][8] It can also be a source of the methanethiolate (CH₃S⁻) anion.[1]
The compound is an important intermediate in the production of various pesticides, particularly dithiocarbamate-based pesticides.[3] The mechanism of action for these pesticides often involves the inhibition of essential enzymes in pests.[3] Additionally, it finds application in the rubber industry as a vulcanization accelerator.[3]
Biological Activity
This compound has been shown to exhibit tuberculostatic activity. It is suggested that this activity may stem from its ability to inhibit the silver ion-catalyzed oxidative carbonylation of amines. However, the precise mechanism of its antibacterial action has not been fully elucidated.
Safety and Handling
This compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[1][3] It is a combustible liquid and can react violently with strong oxidizing agents.[1] Upon combustion, it may release toxic fumes, including carbon monoxide, carbon dioxide, and sulfur dioxide.[1] Appropriate personal protective equipment, including gloves, and eye and face protection, should be worn when handling this chemical.[3]
Logical Relationship of Applications
Caption: Key applications of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 868-84-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. S,S-dimethyl carbonodithioate | C3H6OS2 | CID 313474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. usbio.net [usbio.net]
An In-Depth Technical Guide to S,S'-Dimethyl dithiocarbonate (CAS 868-84-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S,S'-Dimethyl dithiocarbonate, with the CAS number 868-84-8, is a versatile organosulfur compound. It is a colorless to pale yellow liquid with a chemical formula of C₃H₆OS₂. This thioester is structurally analogous to dimethyl carbonate, with the two methoxy groups replaced by methylthio groups. This compound serves as a valuable reagent and intermediate in various chemical transformations, finding applications in organic synthesis and materials science. For professionals in drug development, its potential biological activities, including its role as a carbonic anhydrase inhibitor, are of growing interest. This technical guide provides a comprehensive overview of its properties, synthesis, experimental protocols, and potential applications.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. It is essential to handle this compound with appropriate safety precautions as it can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1]
| Property | Value | Reference |
| Molecular Formula | C₃H₆OS₂ | [2] |
| Molecular Weight | 122.21 g/mol | [3] |
| CAS Number | 868-84-8 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 169 °C | [2] |
| Density | 1.1705 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5485 | |
| Flash Point | 62 °C (144 °F) | [2] |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [1] |
Safety Information:
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed)
-
Precautionary Statements: P264, P270, P301+P312, P330, P501[2]
Spectral Data
The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.45 | s | 6H | 2 x -SCH₃ |
Note: The spectrum can be viewed at ChemicalBook.[4]
Mass Spectrometry Data
| m/z | Interpretation |
| 122 | [M]⁺ (Molecular ion) |
| 75 | [M - SCH₃]⁺ |
| 47 | [SCH₃]⁺ |
Synthesis and Purification
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of methanol with carbon disulfide in the presence of a base, followed by methylation.[5]
dot
Caption: Synthesis of this compound.
Experimental Protocol:
-
To a suspension of granulated potassium hydroxide (9.3 g, 0.166 mol) in a 1:1 mixture of dry diethyl ether and benzene (70 mL), add methanol (5.3 g, 0.166 mol).
-
Cool the reaction mixture to 6 °C.
-
Add a solution of carbon disulfide (12.6 g, 0.166 mol) in benzene (7.5 mL) dropwise to the cooled mixture.
-
Stir the reaction mixture at 6 °C for 5 hours.
-
Add dimethyl sulfate (20.9 g, 0.166 mol) and continue stirring at room temperature for 20 hours.
-
Decant the organic layer and wash it sequentially with 0.1 N HCl, saturated NaCl solution, and half-saturated NaCl solution.
-
Remove the solvent under reduced pressure. The residue will contain this compound.[5]
Purification
The crude product from the synthesis can be purified by vacuum distillation to obtain this compound of higher purity.[5]
Experimental Protocol: Vacuum Distillation
-
Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended.
-
Procedure:
-
Transfer the crude product to the distillation flask.
-
Connect the flask to the vacuum distillation apparatus.
-
Gradually reduce the pressure using a vacuum pump.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point under the reduced pressure. The exact temperature will depend on the achieved vacuum level.
-
Applications in Organic Synthesis
This compound is a valuable reagent for the carbonylation of amines to produce ureas and for the synthesis of thiocarbamates. These reactions are significant in medicinal chemistry and drug discovery as the urea and thiocarbamate moieties are present in many biologically active compounds.
Synthesis of Ureas
This compound serves as a safer alternative to phosgene for the synthesis of symmetrical and unsymmetrical ureas.[6][7][8][9]
dot
Caption: General workflow for urea synthesis.
Experimental Protocol for Unsymmetrical Ureas: [9]
-
Step 1: Formation of S-methyl N-alkylthiocarbamate: React this compound with a primary aliphatic amine (molar ratio 1:1.2 to 1:2) in water at room temperature (20-25 °C). The reaction is typically complete within a few hours. The intermediate, S-methyl N-alkylthiocarbamate, is formed selectively.
-
Step 2: Formation of Urea: To the intermediate from Step 1, add ammonia or another primary/secondary aliphatic amine. Heat the reaction mixture to 50-70 °C. The reaction progress can be monitored by TLC or GC. Upon completion, the desired unsymmetrical urea is obtained in high yield and purity.
For symmetrical ureas, the reaction is carried out directly at 60 °C with a molar ratio of this compound to amine of 1:2.[9]
Synthesis of Thiocarbamates
This compound can also be utilized in the synthesis of thiocarbamates, which are another important class of compounds in drug development.
dot
Caption: General workflow for thiocarbamate synthesis.
Biological Activity and Potential in Drug Development
While the biological profile of this compound itself is not extensively studied, the broader class of dithiocarbamates has been shown to possess a range of biological activities.
Tuberculostatic Activity
There have been some reports suggesting that this compound has tuberculostatic activity.[10] However, other studies on its derivatives have shown no significant in-vitro activity against Mycobacterium tuberculosis.[11] The proposed mechanism for its potential tuberculostatic effect is the inhibition of the oxidative carbonylation of amines.[10] Further research is required to clarify its efficacy and mechanism of action in this area.
Carbonic Anhydrase Inhibition
Dithiocarbamates are known to be effective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[12][13] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. The inhibitory action of dithiocarbamates is attributed to the coordination of their sulfur atoms to the zinc ion in the active site of the enzyme.[12] While specific studies on this compound as a carbonic anhydrase inhibitor are limited, its structural features suggest it may exhibit similar activity.
dot
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Conclusion
This compound (CAS 868-84-8) is a valuable and versatile chemical entity with significant potential in both synthetic chemistry and drug discovery. Its utility as a safe and efficient carbonylating agent for the synthesis of ureas and thiocarbamates is well-established. Furthermore, its potential as a carbonic anhydrase inhibitor opens up avenues for its exploration in the development of novel therapeutic agents. This technical guide provides a solid foundation of its chemical properties, synthesis, and applications, which should serve as a valuable resource for researchers and professionals in the field. Further investigation into its specific biological mechanisms and signaling pathway interactions is warranted to fully unlock its therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. This compound(868-84-8) 1H NMR spectrum [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors of S,S'-Dimethyl Dithiocarbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of S,S'-dimethyl dithiocarbonate, a versatile reagent in organic synthesis. The document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the core synthetic pathways.
Introduction
This compound, with the chemical formula O=C(SCH₃)₂, is a valuable thioester utilized as a carbonylating and dehydrating agent in various chemical transformations.[1] Its role as a phosgene substitute and a source of the methanethiolate anion further underscores its importance in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.[1][2][3] This guide explores the key precursors and reaction pathways for its synthesis, offering a comparative analysis of the available methods.
Core Synthetic Pathways
The synthesis of this compound can be achieved through several distinct pathways, primarily categorized by their core precursors. The most common and well-documented methods involve the use of carbon disulfide or thiophosgene as the carbonyl sulfide source.
Phosgene-Free Synthesis from Carbon Disulfide
A prevalent and industrially relevant method for the synthesis of this compound avoids the use of highly toxic phosgene and its derivatives.[4] This pathway typically involves the reaction of an alkali metal hydroxide with methanol to form an alkoxide, which then reacts with carbon disulfide to generate a xanthate intermediate. Subsequent alkylation with a methylating agent, such as dimethyl sulfate, yields the target molecule. An alternative approach within this pathway involves the thermal rearrangement of an O,S-dimethyl dithiocarbonate intermediate.[4]
Synthesis from Thiophosgene
Thiophosgene (CSCl₂) serves as a direct precursor to the thiocarbonyl group in this compound. This method involves the reaction of thiophosgene with a sulfur-containing methyl nucleophile, such as methanethiol or its corresponding salt (e.g., sodium methanethiolate).[5][6] This approach offers a more direct route to the final product, though it requires the handling of the highly reactive and toxic thiophosgene.
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods discussed.
Protocol 1: Phosgene-Free Synthesis from Methanol, Carbon Disulfide, and Dimethyl Sulfate
This two-stage protocol is a widely cited method for the laboratory-scale synthesis of this compound.[7]
Stage 1: Formation of Potassium Methyl Xanthate
-
Suspend granulated potassium hydroxide (9.3 g, 0.166 mol) in a 1:1 mixture of dry diethyl ether and benzene (70 ml).
-
To this suspension, add methanol (5.3 g, 6.7 ml, 0.166 mol).
-
Cool the reaction mixture to 6°C.
-
Add a solution of carbon disulfide (12.6 g, 10.0 ml, 0.166 mol) in benzene (7.5 ml) dropwise to the cooled mixture.
-
Maintain the reaction at 6°C for 5 hours.
Stage 2: Methylation to this compound
-
To the reaction mixture from Stage 1, add dimethyl sulfate (20.9 g, 15.7 ml, 0.166 mol).
-
Allow the reaction mixture to stir at room temperature for 20 hours.
-
Decant the organic layer and wash it sequentially with 0.1 N HCl, saturated NaCl, and half-saturated NaCl solutions.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain the final product.
Protocol 2: Thermal Rearrangement of O,S-Dimethyl Dithiocarbonate
This protocol involves the initial formation of O,S-dimethyl dithiocarbonate, followed by a thermal rearrangement to the more stable S,S'-isomer.[4]
-
Prepare O,S-dimethyl dithiocarbonate by reacting potassium methyl xanthate with dimethyl sulfate as described in Protocol 1.
-
Subject the crude O,S-dimethyl dithiocarbonate to thermal rearrangement by heating at 100-110°C in the presence of a catalytic amount of tetrabutylammonium iodide (3 mol %).
-
After heating for 18 hours, purify the resulting yellowish crude oil by fractional distillation under reduced pressure to yield this compound as a colorless oil.
Generalized Protocol 3: Synthesis from Thiophosgene and Methanethiol
-
Dissolve thiophosgene (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Slowly add a solution of sodium methanethiolate (2 equivalents) or a mixture of methanethiol (2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in the same solvent.
-
Allow the reaction to stir at 0°C for a specified period and then warm to room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with water or a dilute aqueous acid.
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography to isolate this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the described synthetic protocols, allowing for a direct comparison of their efficiencies and reaction conditions.
Table 1: Reagent Stoichiometry and Yields
| Parameter | Protocol 1 (Phosgene-Free)[7] | Protocol 2 (Thermal Rearrangement)[4] |
| Precursors | Methanol, Carbon Disulfide, Dimethyl Sulfate, KOH | Methanol, Carbon Disulfide, Dimethyl Sulfate, KOH, Tetrabutylammonium Iodide |
| Molar Ratio (MeOH:CS₂:Me₂SO₄:KOH) | 1 : 1 : 1 : 1 | 1 : 1 : 1 : 1 |
| Reported Yield | 15% (S,S'-isomer), 57% (O,S-isomer) | 58% (overall for S,S'-isomer) |
Table 2: Reaction Conditions
| Parameter | Protocol 1 (Phosgene-Free)[7] | Protocol 2 (Thermal Rearrangement)[4] |
| Temperature (Stage 1) | 6°C | 0°C |
| Temperature (Stage 2 / Rearrangement) | Room Temperature | 100-110°C |
| Reaction Time (Stage 1) | 5 hours | 5 hours |
| Reaction Time (Stage 2 / Rearrangement) | 20 hours | 18 hours |
| Solvent(s) | Diethyl ether, Benzene | Diethyl ether, Benzene |
Conclusion
This technical guide has detailed the primary synthetic routes to this compound, focusing on the key precursors of carbon disulfide and thiophosgene. The phosgene-free method starting from carbon disulfide is a well-documented and safer alternative, with detailed experimental protocols available. The thermal rearrangement of the initially formed O,S-isomer provides an efficient pathway to the desired this compound. While the thiophosgene route offers a more direct conversion, the hazardous nature of the precursor necessitates careful handling and is less detailed in the available literature for this specific product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling informed decisions on the selection of synthetic strategies for this compound and related compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 868-84-8 [chemicalbook.com]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
IUPAC name for S,S'-Dimethyl dithiocarbonate
An In-depth Technical Guide to S,S'-Dimethyl dithiocarbonate
Introduction
This compound, with the CAS Number 868-84-8, is an organosulfur compound that serves as a versatile reagent and intermediate in organic synthesis.[1][2] Structurally, it is a thioester, an analog of dimethyl carbonate where two oxygen atoms have been replaced by sulfur.[2] This colorless to pale yellow liquid is utilized as a carbonylating agent, a dehydrating agent, and a precursor in the synthesis of various compounds, including pharmaceuticals and pesticides.[1][2] Its role as a building block for creating complex molecules, particularly in the development of active pharmaceutical ingredients (APIs), makes it a compound of significant interest to researchers and professionals in drug development.[3][4]
Nomenclature
The nomenclature for this compound can vary, with several systematic and common names in use.
-
Systematic IUPAC Name: S,S-Dimethyl carbonodithioate[2]
-
Other IUPAC Name: bis(methylsulfanyl)methanone[1]
-
Common Names: this compound, Carbonodithioic acid S,S-dimethyl ester, Dithiocarbonic acid S,S'-dimethyl ester[1][2]
Physicochemical and Computed Properties
The physical and computed properties of this compound are summarized below, providing essential data for laboratory and computational applications.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₆OS₂ | [5] |
| Molecular Weight | 122.21 g/mol | [5] |
| Appearance | Colorless to almost colorless clear liquid | [2][5] |
| Density | 1.1705 g/mL at 25 °C | [5][6] |
| Boiling Point | 169 °C | [2][5] |
| Melting Point | 133-135 °C | [5] |
| Flash Point | 62 °C (144 °F) | [2][5] |
| Refractive Index (n20/D) | 1.5485 | [2][6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3 | 1.6 | |
| Polar Surface Area | 67.67 Ų | |
| Hydrogen Bond Acceptor Count | 3 | |
| Hydrogen Bond Donor Count | 0 | |
| Rotatable Bond Count | 2 | [1][7] |
| Exact Mass | 121.98600716 | [7] |
| Complexity | 46.8 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the synthesis of other key compounds are provided below.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from methanol, carbon disulfide, and dimethyl sulfate.[8]
Materials:
-
Granulated Potassium Hydroxide (KOH)
-
Dry Diethyl Ether (Et₂O)
-
Benzene
-
Methanol (MeOH)
-
Carbon Disulfide (CS₂)
-
Dimethyl Sulfate (Me₂SO₄)
-
0.1 N Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (NaCl) solution
-
Half-saturated Sodium Chloride (NaCl) solution
Procedure:
-
A suspension of granulated KOH (9.3 g, 0.166 mol) in a 1:1 mixture of dry Et₂O and benzene (70 ml) is prepared.
-
Methanol (5.3 g, 6.7 ml, 0.166 mol) is added to the suspension.
-
The reaction mixture is cooled to 6 °C.
-
A solution of CS₂ (12.6 g, 10.0 ml, 0.166 mol) in benzene (7.5 ml) is added dropwise.
-
The mixture is maintained at 6 °C for 5 hours.
-
Dimethyl sulfate (20.9 g, 15.7 ml, 0.166 mol) is added.
-
The reaction mixture is stirred at room temperature for 20 hours.
-
The organic layer is decanted and washed sequentially with 0.1 N HCl, saturated NaCl, and half-saturated NaCl.
-
The solvent is removed, and the residue is purified by vacuum distillation to yield the title compound.[8]
Protocol 2: Synthesis of Symmetrical Ureas
This protocol describes a convenient method for synthesizing symmetrical ureas using this compound as a phosgene substitute.[9]
Materials:
-
This compound (DMDTC)
-
Primary Alkyl Amine (e.g., benzylamine)
-
Methanol or Ethanol
Procedure:
-
React this compound with 2 equivalents of a primary alkyl amine.
-
Use methanol or ethanol as the solvent.
-
Heat the reaction mixture at 60 °C.
-
The desired symmetrical urea is obtained as the sole product. The progress can be monitored by standard techniques like TLC or NMR.[9]
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key processes involving this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General reaction scheme for urea synthesis from DMDTC.
Applications in Research and Drug Development
This compound is a valuable intermediate, primarily in the synthesis of pharmaceuticals and agrochemicals.
-
Pharmaceutical Intermediate: It is a precursor for various pharmaceutical compounds.[4] A notable related compound, N-Cyanoimido-S,S-dimethyl-dithiocarbonate, is a crucial building block for nitrogen-containing heterocyclic compounds found in antiviral, antifungal, and anti-cancer drugs.[3][4]
-
Pesticide Synthesis: The compound serves as an intermediate in the production of dithiocarbamate-based pesticides.[1]
-
Reagent in Organic Synthesis: It is employed as a carbonylating agent for the synthesis of ureas and as a source of the methanethiolate (CH₃S⁻) group.[2][9] It has also demonstrated tuberculostatic activity, suggesting potential for further investigation into its biological activities.
Caption: Logical relationships of the compound's roles and applications.
Safety and Handling
This compound is classified as a combustible liquid and an irritant.[2]
-
Hazards: It is harmful if swallowed and causes skin, eye, and respiratory system irritation.[2] It can be absorbed through the skin. In case of fire, it may release toxic gases such as carbon monoxide, carbon dioxide, and sulfur dioxide.[2]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Avoid contact with strong oxidizing agents, with which it may react violently.[2] Always consult the latest Safety Data Sheet (SDS) before handling.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 868-84-8 [chemicalbook.com]
- 6. S,S′-二硫代碳酸二甲酯 ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. datapdf.com [datapdf.com]
An In-depth Technical Guide to the Physical Properties of S,S'-Dimethyl dithiocarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of S,S'-Dimethyl dithiocarbonate. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.
Chemical Identity
This compound, with the CAS number 868-84-8, is an organic compound also known by its IUPAC name, bis(methylsulfanyl)methanone.[1][2] Its molecular formula is C₃H₆OS₂.[3] This compound is a thioester, an analog of dimethyl carbonate where two oxygen atoms are replaced by sulfur atoms.[2] It appears as a colorless to pale yellow liquid with a strong odor.[1]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for safety considerations.
| Property | Value | Source |
| Molecular Formula | C₃H₆OS₂ | [3] |
| Molecular Weight | 122.21 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Density | 1.1705 g/mL at 25 °C | [3][4] |
| 1.19 g/cm³ | [5] | |
| Boiling Point | 169 °C | [2][4][6] |
| 67-69 °C at 20 Torr | [7] | |
| Melting Point | 133-135 °C | [4][7] |
| Flash Point | 144 °F (62 °C) | [4][7] |
| Refractive Index | n20/D 1.5485 | [3][4] |
| 1.55 | [6] | |
| Vapor Pressure | 3.15 mmHg at 25°C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and acetone | [1] |
| Polar Surface Area | 67.7 Ų | [7] |
| LogP | 1.51 | [1] |
| 1.6 | [7] |
Experimental Protocols
3.1. Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of methanol and carbon disulfide with a strong base, followed by methylation.[8]
Materials:
-
Potassium hydroxide (KOH), granulated
-
Dry diethyl ether (Et₂O)
-
Benzene
-
Methanol (MeOH)
-
Carbon disulfide (CS₂)
-
Dimethyl sulfate (Me₂SO₄)
-
0.1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Half-saturated sodium chloride (NaCl) solution
Procedure:
-
A suspension of granulated KOH (0.166 mol) is prepared in a 1:1 mixture of dry diethyl ether and benzene (70 ml).
-
Methanol (0.166 mol) is added to the suspension.
-
The reaction mixture is cooled to 6°C.
-
A solution of carbon disulfide (0.166 mol) in benzene (7.5 ml) is added dropwise to the cooled mixture.
-
The mixture is stirred at 6°C for 5 hours.
-
Dimethyl sulfate (0.166 mol) is then added to the reaction mixture.
-
The mixture is stirred at room temperature for 20 hours.
-
The organic layer is decanted.
-
The organic layer is washed sequentially with 0.1 N HCl, saturated NaCl solution, and half-saturated NaCl solution.
-
The solvent is removed, and the residue is purified by vacuum distillation to yield this compound.[8]
3.2. General Characterization of Dithiocarbonates
The characterization of dithiocarbonates like this compound typically involves a suite of analytical techniques to confirm identity and purity.
-
Solubility Test: The solubility is determined by adding a small amount of the compound to a test tube containing a specific solvent (e.g., water, ethanol, acetone) and observing for dissolution at a given temperature.[9]
-
Melting Point Determination: The melting point is measured using a melting point apparatus, where a small sample in a capillary tube is heated at a controlled rate until it transitions from a solid to a liquid.[9]
-
Spectroscopic Analysis: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are used to elucidate the molecular structure and confirm the identity of the synthesized compound.[1][10]
Mandatory Visualizations
Caption: Key physical and chemical properties of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Applications of this compound as a chemical precursor.
Applications and Relevance in Research
This compound is a versatile reagent in organic synthesis.[1] It serves as an important intermediate in the production of various chemicals.
-
Pesticides: It is a precursor for the synthesis of dithiocarbamate-based pesticides.[1] The mechanism of action for these pesticides often involves the inhibition of essential enzymes in pests.[1]
-
Pharmaceuticals: This compound is utilized in the manufacture of pharmaceutical intermediates, such as those for cimetidine.[7][11] It has also been investigated for its tuberculostatic activity.
-
Organic Synthesis: It is employed as a reagent for the synthesis of both symmetrical and unsymmetrical ureas.[12] It can also be used as a dehydrating and carbonylating agent in chemical reactions.[13]
-
Rubber Industry: this compound finds application as a vulcanization accelerator in the rubber industry.[1]
Safety Information
This compound is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1][2][3] It is a combustible liquid.[2] When handling this chemical, it is crucial to wear suitable protective clothing, gloves, and eye/face protection.[1][3] In case of fire, it may release irritating and toxic fumes, including carbon monoxide, carbon dioxide, and sulfur dioxide.[2] It is important to consult the safety data sheet (SDS) before use and to handle it in a well-ventilated area.[14]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. S,S -Dimethyl dithiocarbonate 97 868-84-8 [sigmaaldrich.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound | 868-84-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uokerbala.edu.iq [uokerbala.edu.iq]
- 11. N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 10191-60-3 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | 868-84-8 [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
S,S'-Dimethyl Dithiocarbonate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of S,S'-Dimethyl dithiocarbonate in organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside qualitative solubility information and essential safety guidelines.
Introduction
This compound, a thioester with the chemical formula O=C(SCH₃)₂, is a colorless liquid utilized as a dehydrating and carbonylating agent in organic synthesis.[1] Understanding its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This guide outlines established methodologies for researchers to determine the precise solubility of this compound in solvents relevant to their work.
Qualitative Solubility Data
While specific quantitative data is not extensively documented, qualitative assessments indicate that this compound is soluble in certain organic solvents and insoluble in water. This information is summarized in the table below. For structurally related compounds like metal xanthates and dixanthogens, solubility has been noted in acetone and diethyl ether, respectively, suggesting potential solubility of this compound in these solvents.[2]
| Solvent | Qualitative Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Methanol | Slightly Soluble (for the related N-Cyanoimido-S,S-dimethyl-dithiocarbonate)[3] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following established experimental protocols can be employed. It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling and to perform all experimental work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[4]
Safety Precautions
This compound is a combustible liquid and is harmful if swallowed. It is an irritant to the skin, eyes, and respiratory system.[1][4]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[4] Handle in accordance with good industrial hygiene and safety practices.[4]
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed in a dry place.[4][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4][6]
Isothermal Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7][8][9]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest (e.g., ethanol, acetone, dichloromethane, toluene)
-
Glass vials or flasks with airtight seals
-
Orbital shaker with temperature control
-
Analytical balance
-
Micropipettes
-
Syringe filters (chemically compatible with the solvent and solute)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The excess solute should be visually present.
-
Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[9] Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[8]
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solute to settle. Carefully withdraw an aliquot of the supernatant using a micropipette. Immediately filter the aliquot using a syringe filter to remove any undissolved solute.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Gravimetric Analysis Method
Gravimetric analysis is a direct and accurate method for determining solubility by measuring the mass of the dissolved solute.[10][11][12]
Objective: To determine the solubility of this compound in a specific organic solvent by mass.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Glass vials or flasks with airtight seals
-
Orbital shaker with temperature control
-
Analytical balance
-
Evaporating dish (pre-weighed)
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in the Isothermal Shake-Flask Method (Steps 1 and 2).
-
Sample Withdrawal: After equilibration and settling of the excess solute, carefully withdraw a known volume or mass of the clear supernatant.
-
Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Carefully evaporate the solvent in a well-ventilated fume hood. For less volatile solvents, a gentle stream of nitrogen or use of a rotary evaporator may be necessary.
-
Drying: Once the solvent has evaporated, place the evaporating dish containing the solute residue in an oven at a temperature below the boiling point of this compound to remove any residual solvent. Alternatively, dry the residue to a constant weight in a vacuum desiccator.
-
Weighing: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound. Calculate the solubility based on the initial volume or mass of the solvent used.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Shake-Flask method followed by quantification.
Caption: Workflow for Solubility Determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Cyanoimido-S,S-dimethyl-dithiocarbonate - Safety Data Sheet [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 868-84-8 | FD40912 [biosynth.com]
- 6. S,S -Dimethyl dithiocarbonate 97 868-84-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. scielo.br [scielo.br]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
Spectroscopic Profile of S,S'-Dimethyl dithiocarbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for S,S'-Dimethyl dithiocarbonate (CAS No. 868-84-8), a versatile reagent in organic synthesis. The information is compiled to assist researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₃H₆OS₂[1]
-
Molecular Weight: 122.21 g/mol [1]
-
Appearance: Colorless liquid[2]
-
Boiling Point: 169 °C[2]
-
Density: Approximately 1.1705 g/cm³[2]
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Definitive ¹H and ¹³C NMR spectra for this compound (DMDTC) are available in the supporting information of the publication by Leung, M.-k., et al. in The Journal of Organic Chemistry.[3] Researchers requiring detailed spectral data should refer to this source. The data presented below is compiled from other available sources.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 - 2.6 | Singlet | 6H | 2 x -SCH₃ |
Note: A specific reference mentions a singlet at δ 2.55, however, this was for a sample noted to be contaminated with the target compound.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~15-20 | -SCH₃ |
| ~170-180 | C=O |
Note: The chemical shifts are estimated based on typical values for similar functional groups. For accurate data, refer to the supporting information of the aforementioned journal article.[3]
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Medium | C-H stretch (methyl) |
| ~1700-1720 | Strong | C=O stretch (carbonyl) |
| ~1380 | Medium | C-H bend (methyl) |
| ~960 | Medium | C-S stretch |
Note: The listed wavenumbers are characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 122 | High | [M]⁺ (Molecular Ion) |
| 75 | Moderate | [M - SCH₃]⁺ |
| 47 | High | [SCH₃]⁺ |
Note: The fragmentation pattern is proposed based on the structure of the molecule. The most abundant peak (base peak) may vary depending on the ionization method.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument in use.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternative (ATR): Alternatively, place a drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean KBr plates or the empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Conditions:
-
Injector: Use a split/splitless injector, typically at a temperature of 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-300.
-
Interface Temperature: Maintain the transfer line temperature at around 280 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and analyze the corresponding mass spectrum for the molecular ion and fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a pure organic compound like this compound.
References
An In-depth Technical Guide on S,S'-Dimethyl dithiocarbonate: Discovery, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
S,S'-Dimethyl dithiocarbonate, a structurally simple yet functionally versatile molecule, has carved a niche for itself in both synthetic chemistry and as a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and known biological activities. Particular emphasis is placed on its role as a precursor in organic synthesis and the emerging understanding of its interactions with biological systems, including its potential as an enzyme inhibitor. This document aims to serve as a foundational resource for researchers engaged in the fields of organic synthesis, drug discovery, and chemical biology.
Introduction
This compound, with the chemical formula C₃H₆OS₂, belongs to the class of organic compounds known as dithiocarbonates. These compounds are characterized by a central carbonyl group bonded to two sulfur atoms. While the broader family of dithiocarbamates has a history stretching back to the early 20th century, initially finding application in rubber vulcanization, the specific journey of this compound is more recent and is primarily situated within the realm of synthetic organic chemistry.[1] It is a colorless liquid at room temperature and is utilized as a dehydrating and carbonylating agent in various chemical transformations.[2]
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily available historical records. However, the chemistry of dithiocarbamates and their esters has been explored since the early 1900s. The general synthetic methodology for S,S'-dialkyl dithiocarbonates has been known for decades, and it is likely that this compound was first prepared as part of broader investigations into this class of compounds. Its utility as a reagent in organic synthesis, particularly for the preparation of ureas and other carbonyl-containing compounds, gained more significant attention in the mid-to-late 1990s. Publications from this era, such as the work by Leung et al. in 1996, highlight its application as a convenient reagent, suggesting its established availability and synthesis by that time.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 868-84-8 | [2] |
| Molecular Formula | C₃H₆OS₂ | [2] |
| Molecular Weight | 122.21 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 169 °C | [2] |
| Density | 1.1705 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5485 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of a suitable dithiocarbonate precursor with a methylating agent. A common and effective laboratory-scale synthesis is detailed below.
General Synthesis of this compound
A widely employed method for the synthesis of this compound involves the reaction of potassium O-methyl dithiocarbonate (formed in situ from methanol, potassium hydroxide, and carbon disulfide) with a methylating agent like dimethyl sulfate.
Reaction Scheme:
Experimental Protocol:
-
Step 1: Formation of Potassium O-methyl dithiocarbonate. To a suspension of granulated potassium hydroxide (KOH) in a suitable solvent system (e.g., a 1:1 mixture of dry diethyl ether and benzene), an equimolar amount of methanol (CH₃OH) is added. The mixture is cooled, and carbon disulfide (CS₂) is added dropwise while maintaining the low temperature. This reaction mixture is stirred for several hours to ensure the complete formation of potassium O-methyl dithiocarbonate.
-
Step 2: Methylation. An equimolar amount of dimethyl sulfate ((CH₃)₂SO₄) is then added to the reaction mixture. The mixture is allowed to warm to room temperature and is stirred for an extended period (e.g., 20 hours) to complete the methylation reaction.
-
Step 3: Work-up and Purification. The organic layer is separated and washed sequentially with dilute acid (e.g., 0.1 N HCl) and brine. After drying the organic layer over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. A summary of the expected and reported spectroscopic data is provided below.
| Spectroscopic Technique | Key Data |
| ¹H NMR (Proton NMR) | A single sharp peak is observed for the six equivalent protons of the two methyl groups. The chemical shift is typically around δ 2.4 ppm. |
| ¹³C NMR (Carbon-13 NMR) | Two distinct signals are expected: one for the methyl carbons and another for the carbonyl carbon. The methyl carbons appear at approximately δ 13 ppm, while the carbonyl carbon is significantly downfield, around δ 190 ppm. |
| IR (Infrared) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 122. The fragmentation pattern would likely show characteristic losses of methyl and thiomethyl radicals. |
Biological Activity and Potential Signaling Pathways
While this compound is primarily known as a synthetic reagent, there is growing interest in the biological activities of dithiocarbamates. The presence of the dithiocarbonate moiety suggests potential interactions with biological macromolecules, particularly enzymes.
Tuberculostatic Activity
Some studies have indicated that derivatives of this compound, such as this compound isonicotinoylhydrazone, exhibit tuberculostatic activity.[4] However, the precise mechanism of action for the parent compound in this context remains to be fully elucidated.
Enzyme Inhibition: A Potential Mechanism of Action
The broader class of dithiocarbamates has been shown to be effective inhibitors of various enzymes, notably metalloenzymes. This inhibitory activity is often attributed to the ability of the dithiocarbamate group to chelate the metal ions essential for the catalytic activity of these enzymes. Two prominent examples of enzyme families inhibited by dithiocarbamates are carbonic anhydrases and caspases.
Carbonic Anhydrase Inhibition: Carbonic anhydrases are zinc-containing enzymes that play crucial roles in various physiological processes. Dithiocarbamates have been demonstrated to inhibit these enzymes, suggesting a potential therapeutic application in conditions where carbonic anhydrase activity is dysregulated.
Caspase Inhibition: Caspases are a family of cysteine proteases that are central to the process of apoptosis (programmed cell death). Some dithiocarbamates have been shown to inhibit caspase activity, thereby modulating apoptotic pathways. This has implications for the development of therapies for diseases characterized by excessive or insufficient apoptosis.
Based on the known activities of the dithiocarbamate functional group, a plausible, though yet to be definitively proven for this compound itself, signaling pathway involves the inhibition of a key cellular enzyme. The following diagram illustrates a hypothetical workflow for investigating the potential inhibitory effect of this compound on a target enzyme.
Applications in Drug Development and Research
The primary application of this compound in a pharmaceutical context is as a versatile building block in the synthesis of more complex molecules. Its ability to act as a carbonylating agent makes it a useful reagent for introducing the carbonyl functionality in the synthesis of various heterocyclic compounds and other scaffolds of medicinal interest.[5] Furthermore, its potential as an enzyme inhibitor, extrapolated from the broader class of dithiocarbamates, makes it and its derivatives interesting candidates for further investigation in drug discovery programs targeting enzymes such as carbonic anhydrases and caspases.
Conclusion
This compound is a valuable reagent in organic synthesis with a growing profile of potential biological relevance. While its historical discovery is not pinpointed to a single event, its utility has been well-established over the past few decades. Detailed protocols for its synthesis and comprehensive spectroscopic data provide a solid foundation for its use in research. The emerging understanding of the biological activities of the dithiocarbamate class of compounds opens up new avenues for the investigation of this compound and its derivatives as potential therapeutic agents. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its full potential in the field of drug development.
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly efficient synthesis of dithiocarbamates in green reaction media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: S,S'-Dimethyl Dithiocarbonate as a Carbonylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S,S'-Dimethyl dithiocarbonate (DMDTC) is a stable, colorless liquid that serves as a versatile and safer alternative to the highly toxic phosgene in a variety of carbonylation reactions.[1] Its utility as a carbonylating agent stems from its ability to act as a "carbonyl dication synthon," enabling the introduction of a carbonyl group into organic molecules. This attribute makes it a valuable reagent in the synthesis of a wide range of organic compounds, including ketones, ureas, and thiocarbamates, which are pivotal structural motifs in many pharmaceutical agents and agrochemicals. The applications of DMDTC are particularly relevant in drug discovery and development, where the efficient and safe construction of complex molecular architectures is paramount. For instance, its derivative, N-Cyanoimido-S,S-dimethyl-dithiocarbonate, is a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds with therapeutic potential, including antiviral, antifungal, and anti-cancer drugs. Furthermore, this compound itself has been noted for its tuberculostatic activity, suggesting its potential as a precursor in the development of new therapeutic agents.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Synthesis of Ketones
This compound serves as an effective carbonyl dication equivalent for the synthesis of ketones through reaction with organometallic reagents such as organocuprates derived from Grignard reagents. This methodology allows for the formation of unsymmetrical ketones and tolerates the presence of various functional groups like acetals and ethers.
Quantitative Data
The following table summarizes the synthesis of various ketones using this compound and organocuprate reagents.
| Entry | Organometallic Reagent (R-M) | Product (R-CO-R') | Yield (%) |
| 1 | 2-Phenylethylmagnesium bromide / CuI | 1,5-Diphenyl-3-pentanone | - |
| 2 | Neopentylmagnesium chloride / CuI | 3,3-Dimethyl-2-butanone | 42 |
| 3 | Octylmagnesium bromide / CuI / PPh₃ | 2-Decanone (as S-methyl thioester) | 39 |
| 4 | 3-Phenylpropylmagnesium bromide / CuI / PPh₃ | S-Methyl 4-phenylbutanethioate | 35 |
| 5 | Cyclohexylmagnesium bromide / CuI / PPh₃ | S-Methyl cyclohexanecarbothioate | 37 |
Yields are for the isolated thioester intermediate. The second nucleophilic addition to form the ketone is a subsequent step.
Experimental Protocols
1.2.1. General Procedure for the Synthesis of Ketones via Organocuprates
This protocol is adapted from the work of Chen et al. in Tetrahedron, 1998, 54, 9067–9078.[3]
Materials:
-
This compound (DMDTC)
-
Appropriate Grignard reagent (e.g., 2-phenylethylmagnesium bromide)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (for less reactive organocopper reagents)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Organocuprate Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), place CuI (1.0 equiv). Cool the flask to the appropriate temperature (e.g., -15 °C). Slowly add the Grignard reagent solution (2.0 equiv) via syringe. Stir the resulting mixture for the specified time (e.g., 6 hours) to form the organocuprate. For less reactive Grignard reagents, pre-complexation of CuI with PPh₃ may be necessary.
-
Reaction with this compound: To the freshly prepared organocuprate solution, add a solution of this compound (1.0 equiv) in anhydrous Et₂O or THF dropwise at the same temperature.
-
Reaction Progression and Work-up: Allow the reaction to proceed at the specified temperature for a set time, then warm to room temperature and stir for an additional period. Monitor the reaction by TLC or GC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
1.2.2. Synthesis of 3,3-Dimethyl-2-butanone
To a solution of neopentylmagnesium chloride (2.6 equiv.) and CuI (1.0 equiv.) in Et₂O at -50 °C is added this compound. The reaction mixture is stirred at -50 °C for 30 minutes and then at room temperature for 3 hours. After work-up, the crude product is purified by chromatography to afford 3,3-dimethyl-2-butanone in 42% yield.[3]
Reaction Workflow
Caption: Workflow for the synthesis of unsymmetrical ketones.
Synthesis of Ureas
This compound is a convenient reagent for the synthesis of both symmetrical and unsymmetrical ureas, serving as a safe substitute for phosgene. The methodology typically involves the initial reaction of DMDTC with an amine to form a thiocarbamate intermediate, which is then further reacted with another amine to yield the desired urea.
Quantitative Data
The following table presents a selection of ureas synthesized using this compound.
| Entry | Amine 1 (R¹R²NH) | Amine 2 (R³R⁴NH) | Product (Urea) | Yield (%) | Reference |
| 1 | Benzylamine | Benzylamine | N,N'-Dibenzylurea | 95 | J. Org. Chem. 1996, 61, 4175 |
| 2 | Aniline | Aniline | N,N'-Diphenylurea | 92 | J. Org. Chem. 1996, 61, 4175 |
| 3 | Benzylamine | Aniline | N-Benzyl-N'-phenylurea | 85 | J. Org. Chem. 1996, 61, 4175 |
| 4 | Dimethylamine | Aniline | N,N-Dimethyl-N'-phenylurea | 93 (avg) | ResearchGate Article |
| 5 | Ethylamine | Ammonia | N-Ethylurea | 98 | Patent EP1334965A1 |
Experimental Protocols
2.2.1. General Procedure for the Synthesis of Symmetrical Ureas
This protocol is based on the work of Leung et al. in The Journal of Organic Chemistry, 1996, 61, 4175-4179.[4][5]
Materials:
-
This compound (DMDTC)
-
Primary or secondary amine (2.2 equivalents)
-
Anhydrous acetonitrile (CH₃CN)
-
Silver triflate (AgOTf)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of the amine (2.2 equiv) in anhydrous acetonitrile, add this compound (1.0 equiv).
-
Addition of Activator: Add silver triflate (2.2 equiv) and triethylamine (2.2 equiv) to the reaction mixture.
-
Reaction and Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
2.2.2. Multi-step Synthesis of N,N-Dimethyl-N'-Arylureas
This procedure involves three main steps as described in a general method for preparing N,N-dimethyl-N'-arylureas.[1]
Step 1: Synthesis of S-Methyl N,N-dimethylthiocarbamate React this compound with dimethylamine.
Step 2: Halogenation The resulting S-methyl N,N-dimethylthiocarbamate is halogenated with a suitable reagent (e.g., chlorine, bromine) to form N,N-dimethylcarbamoyl chloride or bromide.
Step 3: Reaction with Arylamine The in situ generated N,N-dimethylcarbamoyl halide is reacted with a primary arylamine to yield the final N,N-dimethyl-N'-arylurea. High yields (85-98%) are typically obtained.[1]
Logical Relationship Diagram
Caption: Logical pathways for symmetrical and unsymmetrical urea synthesis.
Synthesis of Thiocarbamates
S-Alkyl thiocarbamates are valuable intermediates in organic synthesis and can be readily prepared from this compound. These compounds are often used in the subsequent synthesis of ureas and other derivatives. A highly efficient and selective method for the preparation of S-methyl N-alkylthiocarbamates involves the reaction of primary aliphatic amines with DMDTC in water.
Quantitative Data
The following table illustrates the synthesis of various S-methyl N-alkylthiocarbamates.
| Entry | Primary Amine | Product | Yield (%) | Purity (%) | Reference |
| 1 | n-Butylamine | S-Methyl N-(n-butyl)thiocarbamate | >95 | >99.5 | SYNTHESIS 2007, 3497 |
| 2 | Cyclohexylamine | S-Methyl N-cyclohexylthiocarbamate | >95 | >99.5 | SYNTHESIS 2007, 3497 |
| 3 | Benzylamine | S-Methyl N-benzylthiocarbamate | >95 | >99.5 | SYNTHESIS 2007, 3497 |
| 4 | 2-Phenylethylamine | S-Methyl N-(2-phenylethyl)thiocarbamate | >95 | >99.5 | SYNTHESIS 2007, 3497 |
Experimental Protocol
3.2.1. General Aqueous Procedure for S-Methyl N-Alkylthiocarbamates
This environmentally friendly protocol is adapted from a procedure reported for the selective methylthiocarbonylation of primary aliphatic amines.[6]
Materials:
-
This compound (DMDTC)
-
Primary aliphatic amine
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, add the primary aliphatic amine (1.2 to 2.0 equivalents) to water.
-
Addition of DMDTC: To the aqueous solution of the amine, add this compound (1.0 equivalent) at room temperature (20-25 °C).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or GC.
-
Work-up and Isolation: After the reaction is complete, separate the organic layer. If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The excess amine can be recovered from the aqueous phase. The organic product is typically of high purity (>99.5%) and may not require further purification. If necessary, it can be purified by distillation or chromatography.
Reaction Scheme
Caption: Synthesis of S-Methyl N-Alkylthiocarbamates.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] S,S-Dimethyl dithiocarbonate: A novel carbonyl dication synthon in the synthesis of ketones | Semantic Scholar [semanticscholar.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. S,S-Dimethyl Dithiocarbonate: A Convenient Reagent for the Synthesis of Symmetrical and Unsymmetrical Ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General, Facile, and Safe Procedure for the Preparation of S-Methyl N-Alkylthiocarbamates by Methylthiocarbonylation of Primary Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [iris.unito.it]
Application Notes and Protocols for the Synthesis of Ureas using S,S'-Dimethyl Dithiocarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of mono-, di-, and trisubstituted ureas utilizing S,S'-dimethyl dithiocarbonate (DMDTC) as a safe and efficient carbonylating agent. This methodology serves as a superior alternative to hazardous reagents like phosgene and isocyanates, offering high yields, operational simplicity, and environmentally friendly conditions by conducting reactions in water.[1] Protocols for the synthesis of symmetrical, unsymmetrical, and N,N,N'-trisubstituted ureas are presented, along with tabulated data for various substrates and corresponding product yields.
Introduction
The urea functional group is a cornerstone in medicinal chemistry and materials science. Traditional methods for urea synthesis often rely on highly toxic and hazardous reagents such as phosgene or isocyanates. The use of this compound (DMDTC) has emerged as a robust and safer alternative for the carbonylation of amines.[1][2] This method is characterized by its mild reaction conditions, high product purity, and the use of water as a solvent, aligning with the principles of green chemistry.[1] The reactions typically proceed with high efficiency, affording ureas in excellent yields (averaging 94%) and purity (>99.2%).[1][3] A significant advantage of this process is the recovery of methanethiol, a valuable industrial byproduct.[1]
Reaction Mechanism
The synthesis of ureas using DMDTC proceeds through a nucleophilic substitution pathway. For the formation of symmetrical ureas, a primary amine reacts directly with DMDTC. In the case of unsymmetrical ureas, the reaction is a two-step process involving the initial formation of an S-methyl N-alkylthiocarbamate intermediate, which is then reacted with a different amine.
Experimental Protocols
The following protocols are generalized procedures. Specific reaction times and temperatures may vary depending on the substrate. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Symmetrical N,N'-Dialkylureas
This protocol describes the one-step synthesis of symmetrical N,N'-dialkylureas.
Workflow:
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq).
-
Add the primary amine (2.0 eq) to the flask.
-
Add water to the flask. The amount of water should be sufficient to ensure stirring.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid urea product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and byproducts.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of Unsymmetrical Ureas
This protocol outlines the two-step synthesis of unsymmetrical ureas, including N-alkylureas, N,N'-dialkylureas, and N,N,N'-trialkylureas.
Workflow:
Step 1: Synthesis of S-Methyl N-Alkylthiocarbamate Intermediate
-
In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) in water.
-
Add the primary amine (1.2-2.0 eq) dropwise to the solution while stirring at room temperature (20-25 °C).
-
Continue stirring for 2-3 hours. The reaction is typically selective for the formation of the S-methyl N-alkylthiocarbamate intermediate.[4]
-
The intermediate can be isolated or used directly in the next step. For isolation, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of the Unsymmetrical Urea
-
To the crude or isolated S-methyl N-alkylthiocarbamate intermediate, add an excess of the second nucleophile (ammonia, primary amine, or secondary amine).
-
Heat the reaction mixture to 50-70 °C and stir for 1-8 hours, depending on the nucleophilicity of the amine.[1][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up and Purification:
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product is soluble, the excess amine and water can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., toluene, ethyl acetate) or by column chromatography on silica gel.[5]
-
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various ureas using this compound.
Table 1: Synthesis of Symmetrical N,N'-Dialkylureas [1]
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Ethylamine | N,N'-Diethylurea | 95 |
| 2 | n-Propylamine | N,N'-Di-n-propylurea | 96 |
| 3 | Isopropylamine | N,N'-Diisopropylurea | 94 |
| 4 | n-Butylamine | N,N'-Di-n-butylurea | 97 |
Table 2: Synthesis of Unsymmetrical Ureas [1][5]
| Entry | S-Methyl N-Alkylthiocarbamate | Second Amine | Product | Yield (%) |
| 1 | S-Methyl N-ethylthiocarbamate | Ammonia | N-Ethylurea | 93 |
| 2 | S-Methyl N-propylthiocarbamate | Methylamine | N-Methyl-N'-propylurea | 94 |
| 3 | S-Methyl N-butylthiocarbamate | Diethylamine | N-Butyl-N',N'-diethylurea | 95 |
| 4 | S-Methyl N-benzylthiocarbamate | Pyrrolidine | N-Benzyl-N',N'-(tetramethylene)urea | 92 |
Logical Relationship of Synthesis Pathways
The synthesis of different urea derivatives from DMDTC follows a logical progression, starting from a common intermediate for unsymmetrical ureas.
Conclusion
The synthesis of ureas using this compound offers a safe, efficient, and environmentally conscious alternative to traditional methods. The protocols outlined in this document provide a clear guide for the preparation of a wide range of substituted ureas with high yields and purity. The use of water as a solvent and the mild reaction conditions make this methodology particularly attractive for applications in drug discovery and development where safety and sustainability are paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
The Versatile Role of S,S'-Dimethyl Dithiocarbonate in Crafting Pharmaceutical Building Blocks
S,S'-Dimethyl dithiocarbonate (DMDTC) is emerging as a highly versatile and safer alternative to traditional carbonylating agents like phosgene and its derivatives in the synthesis of crucial pharmaceutical intermediates. Its application shines in the preparation of substituted ureas and thiocarbamates, which are pivotal structural motifs in a wide array of therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the use of DMDTC in the synthesis of these important intermediates.
Application Notes
This compound offers a practical and efficient route for the carbonylation of amines to produce mono-, di-, and trisubstituted ureas. A significant advantage of this methodology is the use of water as a solvent, promoting a greener and safer reaction environment compared to traditional methods that often rely on hazardous reagents and volatile organic solvents. The reactions typically proceed with high yields and selectivity, making DMDTC an attractive choice for both laboratory-scale synthesis and industrial applications.
The overall process involves the reaction of DMDTC with aliphatic amines. For the synthesis of symmetrical ureas, a one-step reaction is employed. In contrast, the synthesis of unsymmetrical ureas and N-alkylureas proceeds via a two-step process involving the initial formation of a stable S-methyl N-alkylthiocarbamate intermediate. This intermediate can then be reacted with ammonia or another amine to yield the desired unsymmetrical urea.
Key Applications and Advantages:
-
Synthesis of Symmetrical N,N'-Dialkylureas: A straightforward, one-pot reaction between DMDTC and a primary aliphatic amine.
-
Synthesis of Unsymmetrical N,N'-Dialkylureas and N-Alkylureas: A two-step process that allows for the controlled introduction of different substituents.
-
High Yields and Purity: The described methods consistently produce the target compounds in high yields and purity, often without the need for complex purification procedures.[1][2][3]
-
Safe and Environmentally Friendly: Utilizes water as a solvent and DMDTC as a safer substitute for highly toxic reagents like phosgene.[1][2]
-
Industrially Viable: The procedures are scalable and utilize readily available starting materials.
Experimental Protocols
The following protocols are based on the work of Fochi and colleagues, demonstrating the utility of this compound in the synthesis of various urea derivatives.[1][2][3]
Protocol 1: General Procedure for the Synthesis of Symmetrical N,N'-Dialkylureas
This protocol outlines the direct synthesis of symmetrical N,N'-dialkylureas from primary aliphatic amines and this compound in an aqueous medium.
Workflow Diagram:
Caption: Workflow for Symmetrical N,N'-Dialkylurea Synthesis.
Methodology:
-
In a suitable reaction vessel, a primary aliphatic amine is dissolved in water.
-
This compound (DMDTC) is added to the stirred solution. The molar ratio of DMDTC to the amine is typically 1:2.[2] For amines with a boiling point below 65 °C, an excess of the amine may be used.
-
The reaction mixture is heated to 60 °C with vigorous stirring. For optimal results, bubbling nitrogen through the reaction mixture is recommended.[2]
-
The reaction is monitored for completion (refer to Table 1 for typical reaction times).
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The collected solid is washed with water and dried to afford the pure symmetrical N,N'-dialkylurea.
Quantitative Data:
| Entry | Amine | DMDTC:Amine Ratio | Time (h) | Yield (%) | Purity (%) |
| 1 | Methylamine | 1:excess | 5 | 93 | >99 |
| 2 | Ethylamine | 1:excess | 6 | 95 | >99 |
| 3 | n-Propylamine | 1:2 | 5 | 96 | >99 |
| 4 | n-Butylamine | 1:2 | 4 | 97 | >99 |
| 5 | Benzylamine | 1:2 | 5 | 93 | >99 |
Table 1: Synthesis of Symmetrical N,N'-Dialkylureas. Data sourced from Fochi et al.[2]
Protocol 2: General Procedure for the Synthesis of Unsymmetrical Ureas and N-Alkylureas
This two-step protocol is employed for the synthesis of unsymmetrical N,N'-dialkylureas and N-alkylureas, involving the formation and subsequent reaction of an S-methyl N-alkylthiocarbamate intermediate.
Workflow Diagram:
Caption: Two-Step Synthesis of Unsymmetrical Ureas.
Methodology:
Step 1: Synthesis of S-Methyl N-Alkylthiocarbamate Intermediate
-
A primary aliphatic amine is added to a stirred aqueous solution of this compound at room temperature (20-25 °C).[4] The molar ratio of DMDTC to amine is typically between 1:1.2 and 1:2.[4]
-
The reaction is stirred until the formation of the S-methyl N-alkylthiocarbamate is complete. These intermediates are often stable and can be isolated if desired.
Step 2: Synthesis of the Final Urea Product
-
To the solution containing the S-methyl N-alkylthiocarbamate intermediate, aqueous ammonia (for N-alkylureas) or a different primary or secondary amine (for unsymmetrical N,N'-dialkylureas or N,N,N'-trialkylureas) is added.
-
The reaction mixture is heated to a temperature between 50 and 70 °C.[2][3]
-
The reaction is maintained at this temperature until completion (refer to Table 2 for typical reaction conditions).
-
Work-up and isolation are performed similarly to Protocol 1, involving cooling, filtration, washing, and drying.
Quantitative Data:
| Entry | Intermediate from (Amine 1) | Reactant (Amine 2) | Temp (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | S-Methyl N-ethylthiocarbamate | Ammonia | 70 | 6 | Ethylurea | 98 | >99 |
| 2 | S-Methyl N-butylthiocarbamate | Ammonia | 70 | 4 | n-Butylurea | 96 | >99 |
| 3 | S-Methyl N-benzylthiocarbamate | Ammonia | 60 | 6 | Benzylurea | 95 | >99 |
| 4 | S-Methyl N-ethylthiocarbamate | Methylamine | 50-55 | - | N-Ethyl-N'-methylurea | - | - |
| 5 | S-Methyl N,N-dimethylthiocarbamate | Dibutylamine | 65-70 | 2 | N,N-Dimethyl-N',N'-dibutylurea | - | - |
Table 2: Synthesis of N-Alkylureas and Unsymmetrical Ureas. Data sourced from Fochi et al. and a related patent.[2][5] (Note: Specific yields for some unsymmetrical reactions were not detailed in the available abstracts).
Conclusion
This compound is a valuable reagent for the synthesis of a variety of urea-based pharmaceutical intermediates. The methodologies presented are characterized by their operational simplicity, high efficiency, and adherence to the principles of green chemistry. These protocols provide a solid foundation for researchers and drug development professionals to incorporate this versatile reagent into their synthetic strategies for the development of novel therapeutic agents.
References
- 1. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
Application Notes and Protocols: S,S'-Dimethyl Dithiocarbonate as a Dehydrating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
S,S'-Dimethyl dithiocarbonate (DMDTC) is a versatile reagent in organic synthesis. While it has multiple applications, this document focuses on its role as a dehydrating agent, particularly in the conversion of aldoximes to nitriles. Nitriles are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This protocol provides detailed procedures and data for the efficient use of DMDTC in this transformation.
It is important to note that while DMDTC is effective for the dehydration of aldoximes, its use for the dehydration of primary amides to nitriles or alcohols to alkenes is not well-documented in the scientific literature. Researchers seeking to perform these transformations are advised to consult literature for reagents more commonly and effectively employed for those specific purposes.
Dehydration of Aldoximes to Nitriles
This compound has been demonstrated to be an efficient reagent for the dehydration of a variety of aldoximes, derived from aliphatic, aromatic, and heteroaromatic aldehydes, to their corresponding nitriles in high yields.[1] The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like dioxane.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the formation of an O-substituted aldoxime thioester intermediate. This intermediate is unstable under the reaction conditions and collapses to generate the corresponding nitrile, carbon dioxide, and methyl mercaptan.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the dehydration of various aldoximes using this compound.
| Entry | Aldoxime Substrate | Reaction Time (h) | Yield (%) |
| 1 | Benzaldoxime | 8 | 95 |
| 2 | 4-Methylbenzaldoxime | 8 | 96 |
| 3 | 4-Methoxybenzaldoxime | 8.5 | 94 |
| 4 | 4-Chlorobenzaldoxime | 9 | 92 |
| 5 | 4-Nitrobenzaldoxime | 10 | 90 |
| 6 | 2-Naphthaldoxime | 9 | 93 |
| 7 | Cinnamaldoxime | 11 | 88 |
| 8 | Heptanaldoxime | 10 | 85 |
Table 1: Dehydration of various aldoximes to nitriles using this compound.
Experimental Protocols
General Protocol for the Dehydration of Aldoximes
This protocol describes a general procedure for the conversion of an aldoxime to its corresponding nitrile using this compound.
Materials:
-
Appropriate aldoxime (1.0 mmol)
-
This compound (DMDTC) (1.1 mmol, 0.134 g)
-
Triethylamine (Et3N) (5.0 mmol, 0.70 mL)
-
Anhydrous dioxane (15 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of the aldoxime (1.0 mmol) in anhydrous dioxane (15 mL) in a round-bottom flask, add this compound (1.1 mmol) and triethylamine (5.0 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture with stirring at 90 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 8-11 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure nitrile.
Visualizations
Experimental Workflow
Caption: General experimental workflow for aldoxime dehydration.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for the dehydration of aldoximes.
Safety Precautions
-
This compound is a combustible liquid and should be handled with care.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Triethylamine is a corrosive and flammable liquid. Handle with caution.
-
Dioxane is a flammable liquid and a potential carcinogen. Use appropriate safety measures.
-
Methyl mercaptan, a byproduct of the reaction, is a toxic and foul-smelling gas. The reaction and work-up should be performed in a well-ventilated fume hood.
Concluding Remarks
This compound serves as an effective dehydrating agent for the conversion of aldoximes to nitriles, offering high yields across a range of substrates. The provided protocol is a robust starting point for researchers in synthetic and medicinal chemistry. Further optimization of reaction conditions may be possible for specific substrates. As noted, the utility of this reagent for the dehydration of primary amides and alcohols is not established, and alternative methods should be considered for these transformations.
References
Application of S,S'-Dimethyl Dithiocarbonate in the Synthesis of Arylurea Herbicides
Introduction
S,S'-Dimethyl dithiocarbonate has emerged as a safer and more efficient alternative to hazardous reagents like phosgene and isocyanates in the synthesis of various organic compounds, including pesticides. A significant application of this versatile reagent is in the production of N,N-dimethyl-N'-arylureas, a prominent class of herbicides that play a crucial role in modern agriculture. This document provides detailed application notes and experimental protocols for the synthesis of arylurea herbicides using this compound, intended for researchers, scientists, and professionals in the field of drug and pesticide development.
The synthesis is a multi-step process that involves the initial reaction of this compound with dimethylamine to form an S-methyl N,N-dimethylthiocarbamate intermediate. This intermediate is then halogenated to produce a dimethylcarbamoyl halide, which subsequently reacts in situ with a primary arylamine to yield the final N,N-dimethyl-N'-arylurea product. This method offers high yields and purity, making it an attractive approach for the industrial production of these important agrochemicals.
Key Applications in Pesticide Synthesis
The primary application of this compound in pesticide synthesis is as a carbonylating agent for the production of substituted ureas, many of which exhibit herbicidal activity. The general synthetic scheme allows for the introduction of various aryl substituents, enabling the creation of a diverse range of herbicidal compounds.
Workflow for the Synthesis of N,N-Dimethyl-N'-Arylurea Herbicides
Caption: Multi-step synthesis of N,N-Dimethyl-N'-Arylurea herbicides.
Experimental Protocols
The following protocols are based on a general method for the preparation of N,N-dimethyl-N'-arylureas using this compound as a phosgene substitute.[1]
Protocol 1: Synthesis of S-Methyl N,N-Dimethylthiocarbamate (Intermediate)
Materials:
-
This compound
-
Aqueous dimethylamine (e.g., 40% w/w)
-
Water
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge the reaction vessel with this compound.
-
Slowly add an aqueous solution of dimethylamine to the reaction vessel at room temperature (20-25 °C) with constant stirring. The molar ratio of dimethylamine to this compound should be between 1.2:1 and 2:1.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
The reaction is typically quantitative, yielding S-methyl N,N-dimethylthiocarbamate. The product can be used in the next step without further purification.
Protocol 2: Synthesis of N,N-Dimethyl-N'-Arylurea (Final Product)
Materials:
-
S-Methyl N,N-dimethylthiocarbamate (from Protocol 1)
-
Halogenating agent (e.g., chlorine, bromine, methanesulfenyl chloride)
-
Primary arylamine (e.g., 4-chloroaniline for the synthesis of Diuron)
-
Inert solvent (e.g., dichloromethane)
-
Reaction vessel with stirring, temperature control, and provision for gas handling
Procedure:
-
Dissolve the S-methyl N,N-dimethylthiocarbamate in an inert solvent within the reaction vessel.
-
Cool the solution to a suitable temperature (e.g., 0-5 °C).
-
Slowly introduce the halogenating agent while maintaining the temperature and stirring. This step forms the N,N-dimethylcarbamoyl halide in situ.
-
After the halogenation is complete, add the primary arylamine to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature until completion. The reaction time may vary depending on the specific reactants.
-
Upon completion, the reaction mixture is worked up to isolate the N,N-dimethyl-N'-arylurea product. This may involve washing with water, drying the organic phase, and removing the solvent.
-
The final product can be further purified by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of N,N-dimethyl-N'-arylureas from this compound, as reported in the literature.[1]
| Step | Reactants | Molar Ratio (Reagent:Substrate) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Thiocarbamate Formation | This compound, Dimethylamine | 1.2:1 to 2:1 | Water | 20-25 | 1-2 | >95 | >99.5 |
| 2 & 3. Arylurea Formation (Overall) | S-Methyl N,N-dimethylthiocarbamate, Halogenating agent, Primary arylamine | - | - | - | - | 85-98 | High |
Logical Relationship Diagram for Synthesis Steps
Caption: Logical flow of the arylurea herbicide synthesis.
The use of this compound as a carbonylating agent provides a safe, efficient, and high-yielding pathway for the synthesis of N,N-dimethyl-N'-arylurea herbicides. The methodologies outlined in this document offer a robust framework for researchers and professionals to develop and optimize the production of these vital agricultural chemicals. The high purity of the products obtained through this process minimizes the need for extensive purification steps, further enhancing its industrial applicability.
References
Application Notes and Protocols for the Preparation of N-Alkylureas using S,S'-Dimethyl Dithiocarbonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of N-alkylureas is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and polymer industries. Traditionally, the preparation of these compounds has relied on hazardous reagents such as phosgene and isocyanates.[1][2] S,S'-Dimethyl dithiocarbonate (DMDTC) has emerged as a safer and more environmentally friendly alternative for the carbonylation of aliphatic amines to produce N-alkylureas.[1][3][4] This method offers several advantages, including the use of water as a solvent, mild reaction conditions, high product yields and purity, and the avoidance of toxic reagents and organic solvents.[1] The process is scalable and allows for the recovery of methanethiol, an industrially valuable byproduct.[1] These application notes provide detailed protocols for the synthesis of mono-, di-, and trisubstituted ureas using DMDTC.
Reaction Principle
The reaction of this compound with aliphatic amines proceeds via a nucleophilic substitution mechanism. For the synthesis of symmetrical N,N'-dialkylureas, the amine reacts directly with DMDTC. For unsymmetrical ureas, the reaction is performed in a stepwise manner, involving the initial formation of a stable S-methyl N-alkylthiocarbamate intermediate, which is then reacted with a different amine to yield the final product.[1][3]
Data Presentation
Table 1: Synthesis of Symmetrical N,N'-Dialkylureas
| Entry | Amine | Molar Ratio (DMDTC:Amine) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | n-Propylamine | 1:2.2 | 5 | 95 | >99.5 |
| 2 | Isopropylamine | 1:2.2 | 6 | 96 | >99.5 |
| 3 | n-Butylamine | 1:2.1 | 5 | 98 | >99.5 |
| 4 | Isobutylamine | 1:2.1 | 5 | 97 | >99.5 |
| 5 | Benzylamine | 1:2 | 5 | 93 | 100 |
Data extracted from literature reports on reactions carried out in water at 60°C under a nitrogen atmosphere.[3]
Table 2: Synthesis of Unsymmetrical Ureas via S-Methyl N-Alkylthiocarbamate Intermediates
| Entry | Thiocarbamate Intermediate From | Reactant Amine | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | n-Butylamine | Ammonia | 4 | 96 | >99.5 |
| 2 | Benzylamine | Ammonia | 6 | 95 | >99.5 |
| 3 | n-Propylamine | n-Butylamine | 24 | 92 | >99.2 |
| 4 | Benzylamine | Diethylamine | 24 | 90 | >99.2 |
| 5 | Cyclohexylamine | Pyrrolidine | 24 | 94 | >99.2 |
Data based on a two-step synthesis. The first step to form the thiocarbamate is typically carried out at room temperature, followed by reaction with the second amine at 50-70°C.[5][6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Symmetrical N,N'-Dialkylureas
This protocol describes the direct synthesis of symmetrical N,N'-dialkylureas from primary aliphatic amines and this compound in water.
Materials:
-
This compound (DMDTC)
-
Primary aliphatic amine (e.g., n-butylamine, benzylamine)
-
Deionized water
-
Nitrogen gas supply
-
Reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
To a reaction flask, add the primary aliphatic amine and deionized water.
-
Begin vigorous stirring and bubble nitrogen gas through the mixture.
-
Slowly add this compound to the reaction mixture. The molar ratio of DMDTC to amine should be 1:2.[1][3] For amines with a boiling point below 65°C, an excess of the amine is recommended.[3]
-
Maintain the reaction at 60°C with continuous stirring and nitrogen bubbling for the time specified in Table 1 (typically 5-6 hours). The nitrogen stream helps to drive off the methanethiol byproduct.[3]
-
Upon completion of the reaction (monitored by GC or TLC), cool the reaction mixture to room temperature.
-
The solid urea product will precipitate out of the aqueous solution.
-
Collect the product by filtration, wash with cold water, and dry under vacuum to obtain the pure symmetrical N,N'-dialkylurea.
Protocol 2: General Procedure for the Synthesis of N-Alkylureas and Unsymmetrical N,N'-Dialkyl- or N,N,N'-Trialkylureas (Two-Step Synthesis)
This protocol outlines the two-step synthesis of unsymmetrical ureas, which involves the formation of an S-methyl N-alkylthiocarbamate intermediate followed by reaction with a second amine or ammonia.
Step 1: Synthesis of S-Methyl N-Alkylthiocarbamate Intermediate
Materials:
-
This compound (DMDTC)
-
Primary aliphatic amine
-
Deionized water
-
Reaction flask with a magnetic stirrer
Procedure:
-
In a reaction flask, dissolve the primary aliphatic amine in deionized water at room temperature (20-25°C).[5][7]
-
With vigorous stirring, slowly add this compound. The recommended molar ratio of DMDTC to amine is between 1:1.2 and 1:2.[7]
-
Continue stirring at room temperature. The reaction is typically complete within a few hours, selectively forming the S-methyl N-alkylthiocarbamate intermediate.[3][5] The crude intermediate can often be used directly in the next step.[3]
Step 2: Synthesis of the Final Urea Product
Materials:
-
Crude S-methyl N-alkylthiocarbamate from Step 1
-
Ammonia solution (for N-alkylureas) or a primary/secondary amine (for unsymmetrical N,N'-dialkyl- or N,N,N'-trialkylureas)
-
1,4-Dioxane (if the thiocarbamate is a solid)
-
Reaction flask with a magnetic stirrer and condenser
-
Heating mantle or oil bath
Procedure:
-
To the crude S-methyl N-alkylthiocarbamate from Step 1 (or its solution in 1,4-dioxane if it is a solid), add the second nucleophile (aqueous ammonia or another amine) with stirring.[3]
-
Heat the reaction mixture to a temperature between 50 and 70°C.[5][6]
-
Maintain the reaction at this temperature for the time indicated in Table 2 (can range from 4 to 24 hours).
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The urea product, which is often a solid, can be isolated by filtration. If the product is soluble, extraction with a suitable organic solvent may be necessary.
-
The isolated product is then washed and dried to yield the pure N-alkylurea or unsymmetrical urea derivative.
Visualizations
Caption: Reaction pathways for urea synthesis using DMDTC.
Caption: Experimental workflows for urea synthesis.
References
- 1. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of S,S'-Dimethyl Dithiocarbonate in Heterocyclic Synthesis: A Review of Applications and Protocols
Introduction
S,S'-Dimethyl dithiocarbonate, a versatile and reactive organosulfur compound, has emerged as a valuable reagent in the synthesis of various organic molecules. Its utility as a carbonylating agent and a source of methanethiolate has been explored in numerous chemical transformations. This document provides a comprehensive overview of the application of this compound in the formation of nitrogen-containing heterocyclic compounds, with a focus on benzimidazoles, benzothiazoles, and quinazolines. Detailed experimental protocols and quantitative data are presented to aid researchers, scientists, and drug development professionals in leveraging this reagent for the synthesis of these important scaffolds.
While this compound is a known carbonyl equivalent, its direct application in the cyclocondensation with aromatic binucleophiles to form key nitrogen-containing heterocycles is not extensively documented in readily available literature. The following sections will detail established synthetic routes to these heterocycles and explore the potential, though less reported, involvement of this compound and related dithiocarbonate derivatives in their synthesis.
I. Synthesis of Benzimidazoles
Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications. The traditional and most common method for their synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Standard Experimental Protocol for Benzimidazole Synthesis (General Method):
A mixture of o-phenylenediamine (1.0 eq) and a carboxylic acid (1.1 eq) is heated, often in the presence of a dehydrating agent or a catalyst such as a mineral acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base to precipitate the benzimidazole product, which is then collected by filtration, washed, and purified by recrystallization.
While direct protocols involving this compound are scarce, the analogous reaction with carbon disulfide is well-established for the synthesis of 2-mercaptobenzimidazoles, which can be further functionalized.
Experimental Workflow for Benzimidazole Synthesis:
Caption: General workflow for benzimidazole synthesis.
II. Synthesis of Benzothiazoles
Benzothiazoles are another important class of nitrogen- and sulfur-containing heterocycles with diverse biological activities. The most prevalent synthetic route involves the condensation of 2-aminothiophenol with a carbonyl compound.
Standard Experimental Protocol for Benzothiazole Synthesis (General Method):
2-Aminothiophenol (1.0 eq) is reacted with an aldehyde or carboxylic acid (1.1 eq) in a suitable solvent, often with a catalyst. The reaction is typically heated to drive the condensation and cyclization. After the reaction is complete, the product is isolated by cooling the mixture, filtering the precipitate, and purifying it through recrystallization.
Similar to benzimidazoles, the direct use of this compound is not a commonly reported method. However, related dithiocarbamates have been utilized as thiocarbonyl surrogates in the synthesis of 2-mercaptobenzothiazoles.
Logical Relationship in Benzothiazole Formation:
Caption: Key steps in benzothiazole formation.
III. Synthesis of Quinazolinones
Quinazolinones are a prominent class of fused heterocyclic compounds with significant applications in medicinal chemistry. A common synthetic approach involves the reaction of 2-aminobenzamide with a one-carbon synthon.
Standard Experimental Protocol for Quinazolinone Synthesis (General Method):
2-Aminobenzamide (1.0 eq) is reacted with a suitable carbonyl source, such as an aldehyde or formic acid, often under heating. The resulting intermediate undergoes cyclization to form the quinazolinone ring system. Work-up typically involves cooling the reaction, collecting the product by filtration, and purification.
The role of this compound in this synthesis is not well-documented. However, its function as a phosgene equivalent suggests its potential in delivering the carbonyl group required for the formation of the quinazolinone core, though specific protocols are not readily found.
Quantitative Data Summary
As direct applications of this compound in the synthesis of these specific heterocycles are not well-reported in the literature, a table summarizing quantitative data for these reactions cannot be provided at this time. Research in this specific area would be required to generate such data.
Conclusion
While this compound is a reagent with considerable potential in organic synthesis, its application in the direct formation of benzimidazoles, benzothiazoles, and quinazolinones from aromatic binucleophiles is not a well-established methodology. The synthetic routes to these important heterocyclic systems are dominated by other, more conventional reagents. The information provided herein offers a guide to the standard and reliable methods for the synthesis of these compounds. Further research is warranted to explore the viability and potential advantages of employing this compound in these cyclocondensation reactions, which could offer novel and efficient pathways to these valuable molecular scaffolds. Professionals in drug development and chemical research are encouraged to consider these established protocols while also exploring innovative reagents like this compound in their synthetic strategies.
Application of S,S'-Dimethyl Dithiocarbonate in Organic Synthesis: Thioesters and Amino Structures
Introduction
S,S'-Dimethyl dithiocarbonate (DMDTC) is a versatile and commercially available reagent with the chemical formula O=C(SCH₃)₂.[1] It serves as a valuable carbonylating agent in organic synthesis, offering a safer alternative to highly toxic reagents like phosgene. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of organic compounds: thioesters and amino structures, with a primary focus on the synthesis of ureas.
Application in the Synthesis of Amino Structures: Urea Formation
This compound has been effectively employed as a phosgene substitute for the synthesis of a wide range of ureas, including N-alkylureas, N,N'-dialkylureas (both symmetrical and unsymmetrical), and N,N,N'-trialkylureas. The reactions are typically high-yielding and can often be performed in aqueous media, presenting a green and sustainable approach.
General Reaction Pathway
The synthesis of ureas using this compound generally proceeds through a two-step sequence. First, this compound reacts with a primary amine to form an S-methyl N-alkylthiocarbamate intermediate. This intermediate is then reacted with ammonia or another primary or secondary amine to yield the desired urea.
Caption: General pathway for urea synthesis using this compound.
Experimental Protocols
Protocol 1: Synthesis of Symmetrical N,N'-Dialkylureas
This protocol is adapted from the work of Artuso et al. and is suitable for the direct synthesis of symmetrical ureas.
Materials:
-
This compound (DMDTC)
-
Primary aliphatic amine (2 equivalents)
-
Water
-
Nitrogen gas (optional but recommended)
Procedure:
-
In a round-bottom flask, combine this compound (1 molar equivalent) and the primary aliphatic amine (2 molar equivalents) in water.
-
If desired, bubble nitrogen gas through the reaction mixture to create an inert atmosphere.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the aqueous solution and can be isolated by filtration. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of Unsymmetrical Ureas via S-Methyl N-Alkylthiocarbamate Intermediate
This two-step protocol, also based on the findings of Artuso et al., allows for the synthesis of unsymmetrical ureas.
Step 1: Synthesis of S-Methyl N-Alkylthiocarbamate
-
In a round-bottom flask, combine this compound (1 molar equivalent) and a primary aliphatic amine (1 molar equivalent) in water.
-
Stir the reaction mixture at room temperature. The formation of the S-methyl N-alkylthiocarbamate intermediate is typically selective under these conditions.
-
The intermediate can be isolated or used directly in the next step.
Step 2: Synthesis of Unsymmetrical Urea
-
To the S-methyl N-alkylthiocarbamate intermediate from Step 1, add ammonia, a different primary amine, or a secondary amine.
-
Heat the reaction mixture to a temperature between 50 and 70 °C with stirring.
-
Monitor the reaction until completion.
-
Cool the reaction mixture and isolate the unsymmetrical urea product, which may precipitate from the solution. Purify as needed.
Quantitative Data
The synthesis of various substituted ureas using this compound has been reported with high yields. The following table summarizes representative data from the literature.
| Entry | Amine 1 | Amine 2 | Product | Yield (%) | Reference |
| 1 | n-Butylamine | n-Butylamine | N,N'-Dibutylurea | >95 | Artuso et al. |
| 2 | Cyclohexylamine | Cyclohexylamine | N,N'-Dicyclohexylurea | >95 | Artuso et al. |
| 3 | Benzylamine | Benzylamine | N,N'-Dibenzylurea | >95 | Artuso et al. |
| 4 | n-Butylamine | Ammonia | N-Butylurea | 94 | Artuso et al. |
| 5 | n-Butylamine | Diethylamine | N-Butyl-N',N'-diethylurea | 93 | Artuso et al. |
| 6 | Aniline | - | N,N'-Diphenylurea | 92 | Leung et al. |
| 7 | p-Toluidine | - | N,N'-Di-p-tolylurea | 95 | Leung et al. |
Application in the Synthesis of Thioesters
The use of this compound for the synthesis of thioesters is also reported, although detailed experimental protocols are less commonly found in recent literature compared to its application in urea synthesis. The general principle involves the reaction of this compound with a nucleophile derived from a carboxylic acid.
General Reaction Pathway
The proposed pathway involves the activation of a carboxylic acid, for example, by conversion to its sodium salt, which then acts as a nucleophile, attacking the this compound. This results in the formation of the corresponding S-methyl thioester and the displacement of sodium methanethiolate.
Caption: Proposed pathway for S-methyl thioester synthesis.
Experimental Protocol
Potential Experimental Approach (Hypothetical)
Materials:
-
Carboxylic acid
-
Sodium hydride (NaH) or another suitable base
-
This compound (DMDTC)
-
Anhydrous solvent (e.g., DMSO or DME)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the carboxylic acid (1 molar equivalent) in the anhydrous solvent.
-
Carefully add sodium hydride (1 molar equivalent) portion-wise to the solution at 0 °C to form the sodium carboxylate in situ.
-
Once the hydrogen evolution ceases, add this compound (1 molar equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is a hypothetical protocol and would require optimization of reaction conditions such as solvent, temperature, and reaction time.
Conclusion
This compound is a highly effective and safe reagent for the synthesis of a variety of substituted ureas, offering excellent yields under mild, often aqueous, conditions. Its application in the synthesis of thioesters is also plausible but appears to be less documented. The provided protocols and data for urea synthesis should serve as a valuable resource for researchers in organic synthesis and drug development. Further investigation into the scope and optimization of thioester synthesis using this reagent is warranted.
References
S,S'-Dimethyl dithiocarbonate as a precursor for dithiocarbamate derivatives
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the synthesis of dithiocarbamate derivatives. While the primary focus of the query was on S,S'-Dimethyl dithiocarbonate as a precursor, a thorough review of the scientific literature indicates that this reagent is more commonly employed in the synthesis of ureas. Therefore, this document details the standard and widely adopted protocol for dithiocarbamate synthesis from amines and carbon disulfide. Additionally, it outlines the significant applications of dithiocarbamate derivatives in the field of drug development.
Synthesis of Dithiocarbamate Derivatives from Amines and Carbon Disulfide
The most prevalent and efficient method for synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1][2][3] This reaction is typically a one-pot synthesis that proceeds readily under mild conditions.[1][2]
General Reaction Workflow
The general workflow for the synthesis of dithiocarbamates from amines and carbon disulfide is depicted in the following diagram.
Caption: General workflow for dithiocarbamate synthesis.
Experimental Protocol
This protocol provides a general procedure for the synthesis of a dithiocarbamate salt.
Materials:
-
Primary or secondary amine
-
Carbon disulfide (CS₂)
-
Base (e.g., Sodium Hydroxide, Potassium Hydroxide)
-
Solvent (e.g., Ethanol, Water)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the amine in the chosen solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide to the cooled amine solution while stirring. The addition should be dropwise to control the exothermic reaction.
-
Add a solution of the base dropwise to the reaction mixture.
-
Continue stirring the reaction mixture in the ice bath for a specified time (typically 1-4 hours) until the precipitation of the dithiocarbamate salt is complete.
-
Collect the precipitated dithiocarbamate salt by filtration.
-
Wash the product with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.[1]
-
Dry the final product under vacuum.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of various dithiocarbamate derivatives from the corresponding amines and carbon disulfide.
| Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Diethylamine | NaOH | Water | 2 | 95 | F. Aryanasab et al., 2006 |
| Pyrrolidine | KOH | Ethanol | 1.5 | 92 | N. Azizi et al., 2007 |
| Aniline | NaOH | Ethanol/Water | 4 | 88 | C. Qi et al., 2016 |
| Benzylamine | KOH | Methanol | 3 | 90 | F. Ebrahimi et al., 2007 |
This compound as a Precursor for Ureas
It is important to note that the reaction of this compound with primary amines primarily leads to the formation of S-methyl thiocarbamates, which can be subsequently converted to ureas. This reaction pathway is distinct from the direct formation of dithiocarbamates. The process generally involves the initial reaction of O,S-dimethyl dithiocarbonate with a primary amine to yield an O-methyl thiocarbamate with high yields (99-99.9%).[4] This intermediate is then isomerized and further reacted to produce various alkyl-ureas.[4]
Applications of Dithiocarbamate Derivatives in Drug Development
Dithiocarbamate derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery and development. Their therapeutic potential stems from their ability to chelate metals and interact with thiol-containing proteins.
Anticancer Activity
Several dithiocarbamate derivatives have demonstrated significant anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of the proteasome and the induction of oxidative stress. For instance, disulfiram, a dithiocarbamate derivative, is being investigated for its potential as an anticancer agent.
Antiviral and Antimicrobial Activity
Dithiocarbamates have also shown promise as antiviral and antimicrobial agents. Their mechanism of action often involves the chelation of metal ions that are essential for the activity of viral or microbial enzymes.
Signaling Pathway Involvement
Dithiocarbamates can modulate various cellular signaling pathways. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival. Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamates.
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 3. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 4. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for S,S'-Dimethyl dithiocarbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for S,S'-Dimethyl dithiocarbonate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction of the starting materials. | - Ensure all reactants are of high purity and are added in the correct stoichiometric ratios. - Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion. |
| Side reactions consuming the reactants or product. | - Maintain the recommended reaction temperature; higher temperatures can lead to decomposition or unwanted side products.[1] - Use an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | |
| Loss of product during workup and purification. | - Optimize the extraction and washing steps to minimize product loss. - Use vacuum distillation for purification and carefully control the temperature and pressure to avoid decomposition.[2] | |
| Product is a Discolored (Yellow to Brown) Liquid | Presence of impurities from starting materials or side reactions. | - Use purified starting materials. - Perform a thorough workup, including washing with dilute acid and brine to remove basic and water-soluble impurities.[2] |
| Decomposition of the product. | - Store this compound at the recommended temperature (typically 2-8°C) and away from light and strong oxidizing agents.[3][4] - Avoid prolonged heating during purification. | |
| Formation of Unwanted Byproducts in Urea Synthesis | Reaction conditions favoring side reactions. | - For the synthesis of symmetrical ureas, ensure a 1:2 molar ratio of this compound to the primary amine and maintain a reaction temperature of around 60°C.[5] - For unsymmetrical ureas, the two-step process involving the formation of the S-methyl N-alkylthiocarbamate intermediate should be followed carefully, with controlled temperatures at each step.[6][5][7] |
| Presence of reactive functional groups on the amine. | - Protect other reactive functional groups on the amine substrate if they are not intended to participate in the reaction. | |
| Slow or Incomplete Reaction in Urea Synthesis | Low reactivity of the amine. | - Aromatic amines or sterically hindered amines may require longer reaction times or higher temperatures. Monitor the reaction progress closely. |
| Poor solubility of reactants. | - While many reactions with this compound can be carried out in water, for less soluble amines, a co-solvent might be necessary.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for synthesizing this compound?
A1: A common and effective method involves the reaction of methanol and carbon disulfide with a base like potassium hydroxide to form a potassium methyl xanthate intermediate, followed by methylation with dimethyl sulfate.[2] Careful control of temperature during both steps is crucial for achieving a good yield and purity.
Q2: How should I purify crude this compound?
A2: Vacuum distillation is the recommended method for purifying this compound.[2] It is important to use a well-controlled vacuum and temperature to prevent decomposition of the product. The purified product should be a colorless to pale yellow liquid.[3]
Q3: What are the key safety precautions when working with this compound?
A3: this compound is harmful if swallowed and can cause skin and eye irritation.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] It is also combustible and should be kept away from heat and open flames.[3][4]
Q4: Can this compound be used to synthesize unsymmetrical ureas?
A4: Yes, this compound is a versatile reagent for synthesizing unsymmetrical ureas. This is typically achieved through a two-step, one-pot procedure. First, this compound is reacted with a primary amine at room temperature to form an S-methyl N-alkylthiocarbamate intermediate. Subsequently, a different primary or secondary amine is added, and the mixture is heated to produce the unsymmetrical urea.[6][5][7]
Q5: What are the common side products in the synthesis of this compound?
A5: Potential side products can arise from the reaction of impurities in the starting materials or from slight variations in the reaction conditions. One common impurity can be the corresponding O,S-dimethyl ester. The formation of other methylated sulfur compounds is also possible. Purification by vacuum distillation is effective in removing these impurities.[2]
Q6: How should I store this compound to ensure its stability?
A6: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] For long-term storage, refrigeration at 2-8°C is recommended.[8]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard laboratory procedure.[2]
Materials:
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Methanol
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Carbon disulfide
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Potassium hydroxide (KOH)
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Dimethyl sulfate
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Diethyl ether
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Benzene
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Hydrochloric acid (HCl), 0.1 N
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Saturated sodium chloride (NaCl) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend potassium hydroxide (1.0 eq) in a 1:1 mixture of dry diethyl ether and benzene.
-
Cool the suspension to 0-5°C in an ice bath.
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Slowly add methanol (1.0 eq) to the cooled suspension.
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Add a solution of carbon disulfide (1.0 eq) in benzene dropwise to the reaction mixture while maintaining the temperature below 10°C.
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Stir the mixture at 0-5°C for 2 hours.
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Add dimethyl sulfate (1.0 eq) dropwise, again keeping the temperature below 10°C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Separate the organic layer and wash it sequentially with 0.1 N HCl, saturated NaCl solution, and water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
General Procedure for the Synthesis of Symmetrical N,N'-Dialkylureas
This protocol describes the direct reaction of a primary amine with this compound.[6][5]
Materials:
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This compound
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Primary amine (e.g., butylamine, benzylamine)
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Water
Procedure:
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In a round-bottom flask, dissolve the primary amine (2.0 eq) in water.
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Add this compound (1.0 eq) to the amine solution.
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Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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The solid urea product can be collected by filtration, washed with cold water, and dried. If the product is soluble, it can be extracted with an organic solvent.
Data Tables
Table 1: Reaction Conditions for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | Carbon Disulfide | KOH | Dimethyl sulfate | Diethyl ether/Benzene | 0-5, then RT | 2, then overnight | ~57 | [2] |
Table 2: Synthesis of Symmetrical Ureas using this compound
| Amine | Product | Reaction Time (h) | Yield (%) | Reference |
| Butylamine | N,N'-Dibutylurea | 5 | 95 | [6] |
| Benzylamine | N,N'-Dibenzylurea | 6 | 92 | [6] |
| Cyclohexylamine | N,N'-Dicyclohexylurea | 6 | 94 | [6] |
Table 3: Synthesis of Unsymmetrical Ureas using this compound (Two-Step, One-Pot)
| Amine 1 (Step 1) | Amine 2 (Step 2) | Product | Reaction Time (h) | Yield (%) | Reference |
| Butylamine | Benzylamine | N-Butyl-N'-benzylurea | 1 + 4 | 91 | [6] |
| Ethylamine | Diethylamine | N-Ethyl-N',N'-diethylurea | 1 + 5 | 88 | [6] |
| Propylamine | Ammonia | N-Propylurea | 1 + 6 | 93 | [7] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Synthesis of dimethyl carbonate from methanol and CO2 under low pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
- 8. usbio.net [usbio.net]
Technical Support Center: S,S'-Dimethyl Dithiocarbonate Mediated Urea Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving yield and troubleshooting common issues in urea synthesis mediated by S,S'-Dimethyl dithiocarbonate (DMDTC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMDTC) and why is it used in urea synthesis?
A1: this compound is a stable, easy-to-handle, and less hazardous alternative to phosgene and its derivatives for the synthesis of ureas.[1][2] It serves as a carbonylating agent, reacting with amines to form urea linkages. The reactions are typically high-yielding and can be performed in water, making it an environmentally friendly option.[1]
Q2: What types of ureas can be synthesized using DMDTC?
A2: A wide range of ureas can be synthesized, including N-alkylureas, symmetrical and unsymmetrical N,N'-dialkylureas, and N,N,N'-trialkylureas.[1][2]
Q3: What are the main advantages of using DMDTC for urea synthesis?
A3: The main advantages include:
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Safety: Avoids the use of highly toxic phosgene or its equivalents.[1]
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High Yields: The reactions generally provide high yields of the desired urea products, often exceeding 90%.[2][3]
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High Purity: The resulting ureas are typically of high purity and may not require extensive purification.[1][3]
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Mild Reaction Conditions: The synthesis is usually carried out under mild conditions in water.[1]
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Environmentally Friendly: The use of water as a solvent and the high atom economy make this a greener synthetic route.[1]
Q4: What is the general reaction mechanism?
A4: The synthesis of unsymmetrical ureas involves a two-step process. First, DMDTC reacts with a primary amine to form a stable S-methyl N-alkylthiocarbamate intermediate. This intermediate is then reacted with a second amine (or ammonia) to yield the final unsymmetrical urea. For symmetrical ureas, DMDTC is reacted directly with an excess of the amine.
Troubleshooting Guide
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of DMDTC | Ensure the DMDTC is of high purity (typically ≥96%). Impurities can interfere with the reaction. Consider purchasing from a reputable supplier. |
| Hydrolysis of DMDTC | DMDTC can be sensitive to hydrolysis, especially under acidic or basic conditions outside the optimal range. Ensure the reaction is performed in a suitable aqueous environment and that the pH is controlled if necessary. |
| Incorrect reaction temperature | The reaction temperature is crucial. For the formation of the S-methyl N-alkylthiocarbamate intermediate, the reaction is typically carried out at room temperature. The subsequent reaction to form the urea requires heating (50-70°C).[2] Ensure your reaction temperature is appropriate for the specific step and urea being synthesized. |
| Inefficient stirring | In a heterogeneous reaction mixture, efficient stirring is essential to ensure proper mixing of reactants. |
| Amine quality | Ensure the amine reactant is pure and free of contaminants. |
Product Impurity
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC or LC-MS to ensure the reaction has gone to completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Side reactions | Although generally a clean reaction, side reactions can occur. Unreacted S-methyl N-alkylthiocarbamate intermediate may be a possible impurity. Ensure the second step of the reaction is driven to completion. |
| Co-product contamination | The reaction produces methanethiol as a co-product.[2][3] While volatile, it's important to ensure its complete removal during work-up. |
| Purification issues | The choice of solvent for washing or recrystallization is important. For example, washing with toluene can be effective for purifying some ureas.[3] Experiment with different solvent systems to find the optimal one for your specific product. |
Data Presentation
Table 1: Reaction Conditions for Urea Synthesis using DMDTC
| Urea Type | Reactants | Molar Ratio (DMDTC:Amine) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| N-Alkylurea | DMDTC, Primary Amine, then Ammonia | - | Step 1: RT, Step 2: 60-70 | 3-6 | 93-96 |
| Symmetrical N,N'-Dialkylurea | DMDTC, Primary Amine | 1:2 | 60 | 4-8 | 93-96 |
| Unsymmetrical N,N'-Dialkylurea | DMDTC, Primary Amine 1, then Primary Amine 2 | - | Step 1: RT, Step 2: 30-60 | 4-8 | 93-96 |
| N,N,N'-Trialkylurea | DMDTC, Primary Amine, then Secondary Amine | - | Step 1: RT, Step 2: 60-70 | 1-2 | 93-96 |
Note: RT = Room Temperature. Data compiled from patent information.[3]
Experimental Protocols
General Protocol for the Synthesis of Unsymmetrical N,N'-Dialkylureas
Step 1: Formation of S-methyl N-alkylthiocarbamate intermediate
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To a solution of the primary amine (1.0 eq.) in water, add this compound (1.0 eq.) dropwise at room temperature with vigorous stirring.
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Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
Step 2: Formation of the Unsymmetrical Urea
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To the reaction mixture containing the S-methyl N-alkylthiocarbamate intermediate, add the second primary amine (1.1 eq.).
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Heat the reaction mixture to 50-70°C and continue stirring.
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Monitor the disappearance of the intermediate by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Isolate the product by filtration.
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Wash the solid product with a suitable solvent (e.g., cold water, toluene) to remove any unreacted starting materials or byproducts.
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Dry the purified urea product under vacuum.
Mandatory Visualizations
References
- 1. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
Technical Support Center: Purification of S,S'-Dimethyl Dithiocarbonate by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying S,S'-Dimethyl dithiocarbonate via vacuum distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is yellow and has a foul odor. | Thermal decomposition of the dithiocarbonate. Sulfur compounds can be released upon decomposition. | Lower the distillation temperature by reducing the vacuum pressure. Ensure the heating mantle is not set too high and that heating is even. Use a vacuum nomograph to determine the expected boiling point at your system's pressure. |
| Distillation is very slow or not occurring. | - Vacuum level is insufficient. - System has a leak. - Heating temperature is too low. | - Check the vacuum pump for proper function. - Inspect all joints and connections for leaks. Re-grease joints if necessary. - Gradually increase the heating mantle temperature. Ensure the thermometer is placed correctly to read the vapor temperature. |
| Bumping (sudden, violent boiling). | - Lack of nucleation sites for smooth boiling. - Heating is too rapid. | - Use a magnetic stir bar and stir plate to ensure vigorous stirring. - Heat the distillation flask gradually. A Claisen adapter can help prevent bumped material from contaminating the distillate. |
| Product is contaminated with a lower-boiling impurity. | Incomplete removal of solvents or side-products from the synthesis. A common synthesis route may result in impurities.[1] | Collect a forerun fraction at a lower temperature before collecting the main product fraction. Ensure the initial crude product is properly washed and dried before distillation. |
| Product solidifies in the condenser. | The condenser water is too cold, causing the product to solidify. | Use room temperature water for the condenser, or do not circulate water if the product has a higher melting point. |
| Vacuum pressure is unstable. | - Leaks in the system. - Inconsistent performance of the vacuum source (e.g., water aspirator). | - Check all connections for leaks. - Use a vacuum regulator for more precise pressure control. A cold trap between the apparatus and the pump is essential to protect the pump. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum pressure and temperature for the distillation of this compound?
A1: this compound has a boiling point of 169 °C at atmospheric pressure. To avoid thermal decomposition, vacuum distillation is recommended. A reported boiling point is 67-69 °C at 20 Torr. The optimal pressure and temperature can be estimated using a pressure-temperature nomograph.
Q2: My crude this compound is dark. Will vacuum distillation purify it?
A2: Vacuum distillation can significantly improve the purity and color of the product. The dark color may be due to impurities from the synthesis or some initial decomposition. Distillation separates the desired product from non-volatile impurities and can often result in a colorless to pale yellow liquid.[2]
Q3: What are the likely impurities in a synthesis using dimethyl sulfate and carbon disulfide?
A3: Potential impurities could include unreacted starting materials, solvents, and side-products. One common synthesis reports contamination with about 15% of an unspecified impurity.[1] Depending on the workup, residual dimethyl sulfate (a toxic, high-boiling liquid) could be a concern, though it is typically removed during aqueous washes. Other sulfur-containing side products are also possible.
Q4: What are the signs of thermal decomposition during distillation?
A4: Signs of decomposition include a darkening of the liquid in the distillation pot, an unexpected drop in the head temperature, and the evolution of foul-smelling gases (potentially including sulfur dioxide or hydrogen sulfide).[3][4] If decomposition is suspected, immediately lower the heat and, once cooled, break the vacuum.
Q5: Is a cold trap necessary for this distillation?
A5: Yes, a cold trap (using a dry ice/acetone or liquid nitrogen slush) is crucial. It protects the vacuum pump from corrosive vapors and volatile impurities that could damage the pump oil and the pump itself.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆OS₂ |
| Molecular Weight | 122.21 g/mol |
| Appearance | Colorless to almost colorless liquid[2] |
| Density | 1.1705 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.5485[2] |
| Atmospheric Boiling Point | 169 °C[2] |
Table 2: Estimated Boiling Points of this compound at Reduced Pressures
| Pressure (Torr) | Estimated Boiling Point (°C) |
| 1 | ~30-35 |
| 5 | ~45-50 |
| 10 | ~55-60 |
| 20 | 67-69 (reported) |
| 50 | ~85-90 |
| 100 | ~105-110 |
Note: These are estimated values based on the reported boiling point at 20 Torr and use of a standard pressure-temperature nomograph. Actual boiling points may vary.
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. All ground glass joints must be lightly greased with a suitable vacuum grease.
-
Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
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Place a magnetic stir bar in the distillation flask.
-
A Claisen adapter between the flask and the distillation head is recommended to prevent bumping into the condenser.
-
Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Connect the vacuum adapter to a cold trap, and the cold trap to a vacuum pump using thick-walled vacuum tubing.
-
-
Distillation Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring.
-
Slowly and carefully apply the vacuum. The liquid may bubble as volatile impurities and dissolved gases are removed.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
If a forerun of lower-boiling impurities is expected, collect this in a separate receiving flask.
-
When the temperature at the distillation head stabilizes, change to a clean receiving flask to collect the purified this compound. Record the stable temperature and the pressure.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown Procedure:
-
Remove the heating mantle and allow the apparatus to cool to room temperature.
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Slowly and carefully vent the system to return to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting logic for common issues in the vacuum distillation of this compound.
References
Stability of S,S'-Dimethyl dithiocarbonate in acidic versus basic media
Welcome to the technical support center for S,S'-Dimethyl Dithiocarbonate. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the stability of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a thioester and, like other thioesters, it is susceptible to hydrolysis. Its stability is significantly influenced by the pH of the medium. Generally, it is more stable in neutral to slightly acidic conditions and less stable in basic media due to the increased concentration of the hydroxide nucleophile.
Q2: My this compound appears to be degrading in my acidic experimental conditions. What could be the cause?
While this compound is expected to have some stability in acidic media, degradation can still occur, especially under harsh conditions. Factors that could contribute to degradation include:
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Strongly Acidic Conditions: Very low pH values can catalyze the hydrolysis of the thioester bond.
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Elevated Temperatures: Higher temperatures will accelerate the rate of hydrolysis.
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Presence of Water: As hydrolysis is a reaction with water, the presence of water is necessary for this degradation pathway.
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Presence of Other Nucleophiles: Even in acidic conditions, other nucleophilic species present in your reaction mixture could potentially attack the carbonyl carbon of the dithiocarbonate.
Q3: I am observing rapid decomposition of this compound in my basic reaction buffer. Is this expected?
Yes, this is expected. Thioesters are generally unstable in basic media. The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the dithiocarbonate, leading to rapid hydrolysis. The rate of decomposition will increase with increasing pH (higher concentration of OH⁻) and temperature.
Q4: What are the likely decomposition products of this compound in aqueous media?
Upon hydrolysis, this compound is expected to decompose into methanethiol (CH₃SH) and carbonic acid. Carbonic acid is unstable and will further decompose to carbon dioxide (CO₂) and water. In a basic medium, carbonic acid will exist as bicarbonate (HCO₃⁻) or carbonate (CO₃²⁻).
Q5: How can I monitor the stability of my this compound sample?
Several analytical techniques can be employed to monitor the stability of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the parent compound's signals (e.g., the S-methyl protons) and the appearance of signals from degradation products like methanethiol.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate this compound from its degradation products. By monitoring the peak area of the parent compound over time, its stability can be quantified.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect volatile degradation products such as methanethiol.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of this compound in a supposedly neutral or slightly acidic buffer.
| Possible Cause | Troubleshooting Step |
| Incorrect buffer pH | Verify the pH of your buffer using a calibrated pH meter. Ensure the buffer has adequate capacity to maintain the desired pH throughout the experiment. |
| Presence of nucleophilic contaminants in the buffer | Use high-purity reagents and solvents to prepare your buffers. Consider if any other components in your reaction mixture could act as nucleophiles. |
| Elevated storage or experimental temperature | Store this compound solutions at low temperatures (e.g., 2-8 °C or frozen) and perform experiments at the lowest feasible temperature. |
| Photodegradation | Protect your samples from light, especially if they are exposed for extended periods. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inaccurate sample preparation | Ensure accurate and consistent preparation of stock solutions and reaction mixtures. Use calibrated pipettes and balances. |
| Variability in experimental conditions | Maintain tight control over experimental parameters such as temperature, pH, and reaction time. Use a temperature-controlled environment (e.g., water bath, incubator). |
| Analytical method variability | Validate your analytical method (e.g., HPLC, NMR) for linearity, precision, and accuracy to ensure reliable quantification. |
Data Presentation
Table 1: Expected Relative Stability of this compound at Different pH Values
| pH Condition | Expected Relative Stability | Rationale |
| Acidic (pH 3-5) | High | Lower concentration of hydroxide nucleophile. |
| Neutral (pH 7) | Moderate | Hydrolysis can still occur, but at a slower rate than in basic conditions. |
| Basic (pH 9-11) | Low | High concentration of hydroxide nucleophile leads to rapid hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Stability by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 10) using a suitable buffer system (e.g., phosphate, acetate).
-
Prepare a stock solution of this compound in a deuterated solvent compatible with your buffer (e.g., D₂O, DMSO-d₆).
-
In an NMR tube, mix the buffer solution and the this compound stock solution to achieve the desired final concentration. Include an internal standard (e.g., TMSP) for quantitative analysis.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).
-
Incubate the NMR tube at a constant temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the characteristic peak of this compound (e.g., the S-methyl protons) and the internal standard.
-
Calculate the concentration of this compound at each time point relative to the initial concentration.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Protocol 2: General Procedure for Stability Testing by HPLC
-
Method Development:
-
Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column is a good starting point.
-
Use a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Use a UV detector set to a wavelength where this compound has strong absorbance.
-
-
Stability Study:
-
Prepare solutions of this compound in buffers of different pH values.
-
Incubate the solutions at a constant temperature.
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At specified time points, withdraw an aliquot of each solution, quench the degradation if necessary (e.g., by neutralizing the pH), and inject it into the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Plot the peak area (or concentration calculated from a calibration curve) against time to evaluate the stability.
-
Visualizations
Common side reactions with S,S'-Dimethyl dithiocarbonate and how to avoid them
Welcome to the technical support center for S,S'-Dimethyl dithiocarbonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile reagent primarily used as a carbonylating agent and a dehydrating agent in organic synthesis.[1][2][3] It serves as a safer alternative to phosgene for the synthesis of ureas, thiocarbamates, and other carbonyl-containing compounds.[4]
Q2: What are the main advantages of using this compound for urea synthesis compared to traditional methods?
Using this compound for urea synthesis offers several advantages over traditional methods that employ hazardous reagents like phosgene or isocyanates. Key benefits include:
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Enhanced Safety: It eliminates the need for highly toxic and corrosive reagents.[4]
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Mild Reaction Conditions: Reactions can typically be carried out under milder temperatures and pressures.[4]
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High Yields and Purity: The synthesis of mono-, di-, and trisubstituted ureas often proceeds with high yields (averaging 94%) and high purity (>99.2%).[4]
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Minimal Waste: The process is environmentally friendly, producing minimal waste and allowing for the recovery of valuable byproducts like methanethiol.[4]
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Aqueous Reaction Media: Many procedures can be conducted in water, avoiding the use of organic solvents.[4]
Troubleshooting Guides
Issue 1: Low Yield in Urea Synthesis
Possible Cause: Incomplete reaction or side reactions consuming the starting materials.
Troubleshooting Steps:
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Verify Reagent Purity: Ensure the this compound and the amine starting material are of high purity. Impurities can lead to unwanted side reactions.
-
Optimize Reaction Temperature: The reaction temperature is a critical parameter. For the synthesis of N,N'-disubstituted ureas, temperatures between 30°C and 60°C are recommended. For mono- and tri-substituted ureas, a higher temperature range of 60°C to 70°C is often required.[1]
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Adjust Reaction Time: Reaction times can vary from 1 to 8 hours depending on the desired urea derivative.[1] Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time.
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Control Stoichiometry: The molar ratio of the reactants is crucial. Ensure the correct stoichiometry is used for the specific type of urea being synthesized.
-
Ensure Efficient Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reactions. Use appropriate stirring methods for the scale of your reaction.
Issue 2: Presence of Impurities in the Final Product
Possible Cause: Formation of byproducts or unreacted starting materials remaining in the reaction mixture.
Troubleshooting Steps:
-
Identify the Impurity: Use analytical techniques such as GC-MS or NMR to identify the structure of the impurity.[5][6] Common impurities can include unreacted starting materials or byproducts from side reactions.
-
Purification Strategy:
-
Extraction: If the product is soluble in an organic solvent and the impurities are water-soluble, an aqueous workup can be effective.
-
Crystallization: For solid products, recrystallization from a suitable solvent is a powerful purification technique.
-
Chromatography: Column chromatography can be used to separate the desired product from closely related impurities.
-
Vacuum Distillation: For liquid products, vacuum distillation can be an effective purification method, especially for removing less volatile impurities.[4]
-
Common Side Reactions and How to Avoid Them
The most common side reaction when using this compound as a carbonylating agent with amines is the formation of methanethiol (CH₃SH) as a byproduct.[1] While this is an inherent part of the reaction mechanism, its efficient removal and potential recovery are important considerations.
| Side Reaction/Byproduct | Reaction Conditions Favoring Formation | How to Avoid or Minimize |
| Methanethiol (CH₃SH) | Inherent byproduct in carbonylation reactions with amines.[1] | Recovery: Methanethiol is a valuable industrial byproduct and can be recovered by trapping it in a basic solution (e.g., sodium hydroxide) to form the sodium salt.[1] This also serves to remove it from the reaction mixture, preventing potential side reactions. |
| Formation of S-methyl N-alkylthiocarbamate Intermediate | This is a stable intermediate in the synthesis of unsymmetrical ureas. If the reaction is not driven to completion, it can be a major component of the product mixture. | Drive the reaction to completion: Ensure adequate reaction time and temperature when synthesizing the final urea product. The intermediate can be isolated if it is the desired product. |
| Hydrolysis of this compound | Presence of water in the reaction mixture, especially at elevated temperatures. | Use anhydrous conditions: Employ dry solvents and reagents to minimize hydrolysis. If the reaction is performed in water, be aware that this competing reaction can occur. |
| Thermal Decomposition | High reaction temperatures. | Maintain optimal temperature: Avoid excessive heating. The boiling point of this compound is 169 °C.[2] Running reactions well below this temperature will minimize thermal decomposition. |
Experimental Protocols
Synthesis of N,N'-Disubstituted Ureas
This protocol is adapted from a general procedure for the carbonylation of aliphatic amines.[1]
Materials:
-
This compound
-
Primary aliphatic amine (R-NH₂)
-
Water (as solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, add the primary aliphatic amine.
-
Add this compound to the amine. The typical molar ratio of amine to this compound is 2:1 for symmetrical ureas.
-
Heat the reaction mixture to a temperature between 30°C and 60°C.[1]
-
Maintain the reaction at this temperature for 4 to 8 hours, with continuous stirring.[1]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The urea product, if solid, may precipitate out of the aqueous solution and can be collected by filtration.
-
Wash the collected solid with water to remove any water-soluble impurities.
-
Dry the product under vacuum. The resulting dialkyl-urea is often obtained in high purity.[1]
Yield Data:
| Amine | Product | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Aliphatic Amine | N,N'-Dialkylurea | 30 - 60 | 4 - 8 | 93 - 96[1] |
Signaling Pathways and Experimental Workflows
To illustrate the reaction process, the following diagrams are provided in DOT language.
Caption: General reaction pathway for the synthesis of symmetrical ureas.
Caption: Troubleshooting workflow for low product yield.
References
- 1. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 868-84-8 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. shimadzu.com [shimadzu.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting low yields in S,S'-Dimethyl dithiocarbonate carbonylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in carbonylation reactions utilizing S,S'-dimethyl dithiocarbonate.
Troubleshooting Guide
Question: My carbonylation reaction with this compound is resulting in a significantly lower yield than expected. What are the potential causes and how can I address them?
Answer:
Low yields in carbonylation reactions involving this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to help you troubleshoot the issue.
1. Purity of this compound:
The purity of the starting material is critical. Impurities can interfere with the catalyst and lead to side reactions.
-
Recommendation: Verify the purity of your this compound using techniques like ¹H NMR or GC-MS. If impurities are detected, consider purification by vacuum distillation. Commercial this compound should be of high purity (≥96%).[1]
2. Catalyst Activity and Handling:
Catalyst deactivation is a common reason for low yields in carbonylation reactions.[2][3][4]
-
Is the catalyst active? Ensure you are using a fresh, active catalyst. Many carbonylation catalysts, particularly those based on palladium, are sensitive to air and moisture.
-
Have you used the correct catalyst loading? The catalyst concentration can significantly impact the reaction rate and overall yield. See the table below for a general guideline.
-
Is catalyst poisoning occurring? Contaminants in the reactants or solvent can poison the catalyst.[4][5] Common poisons for palladium catalysts include sulfur compounds (ironically, careful control is needed with a sulfur-containing substrate), strong oxidizing agents, and heavy metals.
3. Reaction Conditions:
Optimizing reaction parameters is crucial for maximizing yield.
-
Carbon Monoxide (CO) Pressure: Insufficient CO pressure can be a limiting factor. The reaction may require a specific pressure to proceed efficiently.
-
Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to product decomposition or the formation of byproducts.
-
Solvent Choice: The solvent can influence the solubility of reactants and the stability of intermediates.[6] Polar aprotic solvents are often employed in carbonylation reactions.[7]
-
Reaction Time: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using techniques like TLC, GC, or LC-MS.
4. Product Isolation and Purification:
The workup and purification steps can be a source of product loss.
-
Extraction Efficiency: Ensure your extraction protocol is optimized for your product's polarity.
-
Chromatography: If using column chromatography, select an appropriate stationary phase and eluent system to minimize product loss on the column.
Below is a workflow to systematically address potential issues:
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound, and how can I purify it?
A1: Commercially available this compound typically has a purity of ≥96%.[1] If you suspect impurities are affecting your reaction, you can purify it by vacuum distillation.[8]
Q2: My palladium catalyst appears to have decomposed (turned black). What could be the cause?
A2: The formation of palladium black is a common sign of catalyst decomposition, often due to exposure to air, moisture, or incompatible reagents. Ensure all solvents and reagents are dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) before introducing carbon monoxide.
Q3: What solvents are recommended for this compound carbonylation reactions?
A3: While the optimal solvent is substrate-dependent, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMA) are often effective in carbonylation reactions as they can help to dissolve reactants and stabilize charged intermediates.[7]
Q4: How does carbon monoxide pressure affect the reaction yield?
A4: Carbon monoxide is a key reactant, and its concentration (which is related to pressure) can significantly influence the reaction rate. Higher pressures generally lead to higher concentrations of CO in the solution, which can favor the desired carbonylation pathway. However, excessively high pressures may not always lead to better yields and can pose safety hazards. It is important to find the optimal pressure for your specific reaction.
Q5: Are there any common side reactions to be aware of?
A5: Potential side reactions could include the decomposition of the starting material or product, or reactions with impurities. For example, if water is present, it can lead to the hydrolysis of the dithiocarbonate.
Data Presentation
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product Yield (%) |
| 1 | 24 | 45 | 35 |
| 2.5 | 18 | 75 | 68 |
| 5 | 12 | 95 | 88 |
| 10 | 12 | 95 | 87 |
Note: Data is representative and will vary based on the specific substrate and reaction conditions.
Table 2: Influence of Solvent and Temperature on Reaction Outcome
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 80 | 24 | 42 |
| THF | 65 | 24 | 55 |
| DMF | 100 | 12 | 85 |
| DMA | 100 | 12 | 88 |
Note: Data is representative and will vary based on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Carbonylation Reaction
This protocol provides a general methodology. Specific parameters should be optimized for each unique substrate.
1. Materials:
-
This compound (purified, if necessary)
-
Substrate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Ligand (if required)
-
Anhydrous solvent (e.g., DMF, DMA)
-
Carbon monoxide (high purity)
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
To a dry Schlenk flask or high-pressure reactor under an inert atmosphere, add the palladium catalyst, ligand (if used), and the substrate.
-
Add the anhydrous solvent via syringe.
-
Add the this compound via syringe.
-
Purge the reaction vessel with carbon monoxide gas (3-4 cycles).
-
Pressurize the reactor to the desired CO pressure.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully vent the excess CO in a well-ventilated fume hood.
-
Proceed with the appropriate workup and purification protocol to isolate the desired product.
Caption: A standard experimental workflow for carbonylation.
References
Technical Support Center: S,S'-Dimethyl Dithiocarbonate Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of S,S'-Dimethyl dithiocarbonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The synthesis of this compound involves several significant safety hazards that are amplified during scale-up. The primary concerns include:
-
Exothermic Reaction: The reaction is exothermic, and the reduced surface-area-to-volume ratio in larger reactors makes heat dissipation more challenging. This can lead to a rapid temperature increase and potentially a thermal runaway.[1][2][3]
-
Toxic Byproduct Generation: The reaction often produces methanethiol (methyl mercaptan), a toxic, flammable, and foul-smelling gas.[4] Effective off-gas scrubbing and containment systems are critical at scale.
-
Flammable and Toxic Reagents: The use of reagents like carbon disulfide, which is highly flammable and toxic, requires careful handling and engineering controls to prevent ignition and exposure.
-
Thermal Decomposition: this compound and related dithiocarbamates can decompose at elevated temperatures, releasing toxic gases such as carbon disulfide, sulfur oxides, and nitrogen oxides.[5]
Q2: What are the most common side reactions and impurities encountered during scale-up?
A2: As reaction conditions become more difficult to control at a larger scale, the formation of impurities can increase. Common impurities may include:
-
Over-alkylation products: Formation of byproducts from the reaction of the alkylating agent with the product or intermediates.
-
Unreacted starting materials: Inefficient mixing or poor temperature control can lead to incomplete conversion.
-
Decomposition products: Elevated temperatures or localized hot spots can cause the product to decompose.
-
Oxidation products: Exposure to air, especially at higher temperatures, can lead to the formation of disulfides and other oxidation byproducts.
Q3: How does purification of this compound differ at an industrial scale compared to the lab?
A3: While lab-scale purification might rely on chromatography or simple distillation, industrial-scale purification typically involves fractional distillation under vacuum.[6] Challenges at scale include:
-
Thermal Stress: Prolonged heating during distillation can lead to product decomposition. Therefore, optimizing vacuum pressure and temperature is crucial.
-
Fractional Efficiency: Achieving high purity requires columns with sufficient theoretical plates and careful control of the reflux ratio.
-
Material Compatibility: The presence of sulfur compounds can be corrosive to certain metals, necessitating the use of corrosion-resistant materials for the distillation unit.[7]
Troubleshooting Guides
Problem 1: Poor or Inconsistent Yield Upon Scale-Up
| Possible Cause | Recommended Troubleshooting Steps |
| Inefficient Mixing | • Symptom: Inconsistent temperature profile within the reactor, presence of unreacted starting materials in the final product. • Solution: Review and optimize the agitator design and speed. For larger vessels, consider installing baffles to improve mixing. Computational Fluid Dynamics (CFD) modeling can help simulate and optimize mixing efficiency. |
| Poor Temperature Control | • Symptom: Temperature overshoots during reagent addition, formation of thermal decomposition byproducts. • Solution: Implement a more robust cooling system. Consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.[2] Ensure the heat transfer fluid and jacket/coil design are adequate for the scale. |
| Reagent Addition Rate | • Symptom: Localized hot spots near the addition point, formation of side products. • Solution: Introduce reagents below the surface of the reaction mixture to ensure rapid dispersion. Optimize the addition rate based on the reactor's heat removal capacity. |
Problem 2: Thermal Runaway or Uncontrolled Exotherm
| Possible Cause | Recommended Troubleshooting Steps |
| Accumulation of Unreacted Reagents | • Symptom: A sudden and rapid increase in temperature after an initial induction period. • Solution: Ensure the reaction has initiated before adding the bulk of the reagents. Use in-situ monitoring techniques (e.g., Process Analytical Technology - PAT) to track reagent consumption.[8][9] |
| Inadequate Heat Removal | • Symptom: The reactor temperature continues to rise even with maximum cooling applied. • Solution: Immediately stop reagent addition and, if possible, add a pre-determined quenching agent. For future batches, reassess the heat transfer calculations and consider a larger heat exchange area or a more powerful cooling system.[3] |
| Agitator Failure | • Symptom: Sudden temperature stratification in the reactor. • Solution: Install redundant systems for critical equipment like agitators. Develop an emergency procedure for agitator failure that includes immediate cooling and potential quenching. |
Problem 3: Issues with Byproduct (Methanethiol) Management
| Possible Cause | Recommended Troubleshooting Steps |
| Inefficient Off-Gas Scrubbing | • Symptom: Odor complaints, detection of methanethiol in the work environment. • Solution: Ensure the scrubber system is appropriately sized for the scale of the reaction. Use a multi-stage scrubbing system, for example, with an oxidative solution (e.g., sodium hypochlorite) followed by a caustic solution.[10] Monitor the scrubber performance regularly. |
| Leaks in the Reactor System | • Symptom: Fugitive emissions of methanethiol. • Solution: Implement a regular leak detection and repair (LDAR) program. Use high-quality gaskets and seals compatible with the reactants and products. |
Data Presentation: Lab vs. Scale-Up Comparison
The following table provides a hypothetical comparison of key parameters for the synthesis of this compound at different scales. Actual values will vary depending on the specific process and equipment.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (5000 L) |
| Batch Size | ~0.5 kg | ~50 kg | ~2500 kg |
| Reagent Addition Time | 30 - 60 minutes | 2 - 4 hours | 4 - 8 hours |
| Typical Temperature Range | 0 - 10 °C | 5 - 15 °C | 10 - 20 °C |
| Maximum Temperature Excursion | < 2 °C | 2 - 5 °C | 5 - 10 °C (with robust control) |
| Mixing | Magnetic stirrer / Overhead stirrer | Impeller with baffles | Multiple impellers with baffles |
| Heat Transfer Area / Volume Ratio | High | Medium | Low |
| Typical Yield | 85 - 95% | 80 - 90% | 75 - 85% |
| Key Impurity Profile | < 1% unreacted starting material< 0.5% side products | < 2% unreacted starting material< 1% side products | < 3% unreacted starting material< 2% side products |
| Purification Method | Simple vacuum distillation | Fractional vacuum distillation | Multi-stage fractional vacuum distillation |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is for illustrative purposes and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.
Materials:
-
Methanol
-
Carbon Disulfide (CS₂)
-
Dimethyl Sulfate (DMS)
-
Potassium Hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
Benzene (anhydrous)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a suspension of granulated KOH (9.3 g, 0.166 mol) in a 1:1 mixture of dry diethyl ether and benzene (70 ml).
-
Methanol (5.3 g, 0.166 mol) is added to the suspension.
-
The reaction mixture is cooled to 6 °C using an ice bath.
-
A solution of carbon disulfide (12.6 g, 0.166 mol) in benzene (7.5 ml) is added dropwise over 1 hour, maintaining the temperature below 10 °C.
-
The mixture is stirred at 6 °C for 5 hours.
-
Dimethyl sulfate (20.9 g, 0.166 mol) is then added dropwise, keeping the temperature below 10 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.
-
The organic layer is decanted and washed sequentially with 0.1 N HCl, saturated NaCl solution, and half-saturated NaCl solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.[6]
Visualizations
Logical Workflow for Troubleshooting Exothermic Reactions
References
- 1. amarequip.com [amarequip.com]
- 2. fauske.com [fauske.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Everything you should know about sulfidation corrosion - Corrosion Alliance [corrosionalliance.com]
- 8. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. longdom.org [longdom.org]
- 10. tri-mer.com [tri-mer.com]
Technical Support Center: Catalyst Selection for Optimizing S,S'-Dimethyl Dithiocarbonate Reactions
Welcome to the technical support center for catalyst selection in reactions involving S,S'-Dimethyl dithiocarbonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of ureas and thiocarbamates using this compound and its derivatives.
Issue 1: Slow or incomplete isomerization of O-methyl thiocarbamate to S-methyl thiocarbamate in urea synthesis.
-
Question: My synthesis of alkyl-ureas from O,S-dimethyl dithiocarbonate shows low yields due to incomplete isomerization of the O-methyl thiocarbamate intermediate. How can I improve this step?
-
Answer: The isomerization of O-methyl thiocarbamate to S-methyl thiocarbamate is a critical step and can be significantly accelerated with the use of a catalyst. Without a catalyst, this rearrangement often requires harsh conditions and may result in incomplete conversion.
Recommended Catalysts:
-
Dimethyl Sulfate: This reagent can act as an initiator for the isomerization.
-
Protic Organic Acids: Methanesulfonic acid is a preferred catalyst for this transformation, leading to high yields and purity of the S-methyl thiocarbamate intermediate.[1]
Troubleshooting Steps:
-
Catalyst Selection: If you are not using a catalyst, introduce either dimethyl sulfate or methanesulfonic acid to your reaction mixture.
-
Reaction Temperature: When using methanesulfonic acid, ensure the reaction temperature is maintained around 100°C.[1] For dimethyl sulfate, a lower temperature range of 40°C to 60°C is effective.[1]
-
Solvent: Toluene is a suitable solvent for this isomerization step.[1]
-
Reaction Time: Monitor the reaction progress using appropriate analytical techniques (e.g., GC, 1H NMR). With methanesulfonic acid, the reaction is typically complete within 2 to 3.5 hours.[1] Using dimethyl sulfate as an initiator, the reaction time can range from 0.5 to 4 hours.[1]
-
Issue 2: Low yield in the aminolysis of S-methyl thiocarbamate to form the final urea product.
-
Question: After successful isomerization, the final step of reacting S-methyl thiocarbamate with an amine to form the urea is inefficient. What reaction conditions are optimal?
-
Answer: The reaction of S-methyl thiocarbamate with a primary or secondary amine, or ammonia, is typically a nucleophilic substitution. The reaction conditions should be optimized based on the nucleophilicity of the amine.
General Recommendations:
-
Temperature: The optimal temperature for this step varies with the amine used. For reactions with ammonia, a temperature range of 60°C to 70°C is recommended.[1] For primary amines, a lower range of 30°C to 60°C is often sufficient.[1] For secondary amines, a range of 60°C to 70°C can be employed.[1]
-
Reaction Time: Reaction times can vary from 1 to 8 hours depending on the amine's reactivity.[1] Monitoring the reaction is crucial to determine the point of completion.
-
Byproduct Removal: This reaction produces methanethiol as a byproduct.[1] In some setups, this can be absorbed by a sodium hydroxide solution, which can help drive the reaction to completion.[1]
-
II. Frequently Asked Questions (FAQs)
Q1: Is a catalyst always necessary for the reaction of this compound with amines?
A1: Not always. The direct reaction of this compound with primary aliphatic amines to form S-methyl N-alkylthiocarbamates can proceed efficiently without a catalyst, often in water at room temperature.[2] However, for subsequent reactions, such as the isomerization of related intermediates in urea synthesis, a catalyst is highly recommended to achieve high yields and reasonable reaction times.[1]
Q2: What are the common side products in reactions involving this compound, and how can they be minimized?
A2: A primary byproduct in the synthesis of ureas from this compound derivatives is methanethiol.[1] This is a volatile and odorous compound that should be handled in a well-ventilated fume hood and can be trapped in a basic solution. In the synthesis of isothiocyanates from dithiocarbamates, the formation of thioureas can be a significant side reaction, especially with less reactive amines. The choice of desulfurylation agent is critical to minimize this.
Q3: Can Lewis acids be used to catalyze reactions of this compound?
A3: While the direct use of Lewis acids for the aminolysis of this compound is not extensively documented in readily available literature, Lewis acids such as FeCl3, ZnCl2, and AlCl3·6H2O have been shown to be effective catalysts for the carboxymethylation and methylation of amines using dimethyl carbonate. This suggests that Lewis acid catalysis could be a viable strategy for activating the carbonyl group of this compound towards nucleophilic attack by amines. Further experimental investigation would be required to determine optimal conditions and catalyst choice.
Q4: Are there any safety concerns when working with this compound and the recommended catalysts?
A4: Yes. This compound is a combustible liquid and an irritant to the skin, eyes, and respiratory system.[3] Dimethyl sulfate is a potent alkylating agent and is carcinogenic and highly toxic. Methanesulfonic acid is a strong, corrosive acid. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Data Presentation
Table 1: Catalyst Performance in the Isomerization of O-methyl thiocarbamate
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dimethyl Sulfate | 40 - 60 | 0.5 - 4 | 94 - 98 | [1] |
| Methanesulfonic Acid | ~100 | 2 - 3.5 | ~98 | [1] |
Table 2: Reaction Conditions for the Aminolysis of S-methyl thiocarbamate
| Amine Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aqueous Ammonia | 60 - 70 | 3 - 6 | 93 - 96 | [1] |
| Primary Amine | 30 - 60 | 4 - 8 | 93 - 96 | [1] |
| Secondary Amine | 60 - 70 | 1 - 2 | 93 - 96 | [1] |
IV. Experimental Protocols
Protocol 1: Catalytic Isomerization of O-methyl thiocarbamate using Methanesulfonic Acid
-
Objective: To isomerize O-methyl thiocarbamate to S-methyl thiocarbamate.
-
Materials:
-
O-methyl thiocarbamate
-
Toluene
-
Methanesulfonic acid
-
-
Procedure:
-
Dissolve the O-methyl thiocarbamate in toluene.
-
Add a catalytic amount of methanesulfonic acid to the solution.
-
Heat the reaction mixture to approximately 100°C.
-
Stir the reaction for 2 to 3.5 hours, monitoring the progress by GC or 1H NMR.
-
Upon completion, cool the reaction mixture and proceed with the appropriate work-up to isolate the S-methyl thiocarbamate.
-
Protocol 2: General Procedure for the Synthesis of S-Methyl N-Alkylthiocarbamates
-
Objective: To synthesize S-methyl N-alkylthiocarbamates from primary aliphatic amines and this compound.
-
Materials:
-
Primary aliphatic amine
-
This compound
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, combine the primary aliphatic amine and water.
-
Add this compound to the aqueous amine solution at room temperature (20-25°C). The molar ratio of this compound to amine is typically between 1:1.2 and 1:2.[2]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a short period.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting materials.
-
Upon completion, extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the S-methyl N-alkylthiocarbamate.
-
V. Visualizations
References
Validation & Comparative
A Safer and More Efficient Path to Urea Synthesis: S,S'-Dimethyl Dithiocarbonate vs. Phosgene
A comprehensive comparison for researchers, scientists, and drug development professionals.
The synthesis of ureas is a fundamental process in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. For decades, phosgene has been a workhorse reagent for this transformation. However, its extreme toxicity and hazardous handling requirements have driven the search for safer alternatives. This guide provides an in-depth, objective comparison of S,S'-Dimethyl dithiocarbonate (DMDTC) and phosgene for urea synthesis, focusing on safety and efficiency, and supported by experimental data.
Executive Summary
This compound emerges as a significantly safer and highly efficient alternative to phosgene for urea synthesis. While phosgene has been a traditional choice, its high toxicity poses substantial risks. In contrast, DMDTC offers a more benign safety profile, allowing for simpler handling procedures. Critically, the use of DMDTC in aqueous media provides a green chemistry approach that delivers excellent yields and high purity of the final urea product, often without the need for complex purification steps.
Safety Profile: A Stark Contrast
The most compelling argument for replacing phosgene is the dramatic improvement in safety offered by DMDTC. Phosgene is a highly toxic and corrosive gas, classified as a chemical warfare agent, and its use is associated with severe health risks, including fatal respiratory damage.[1] In stark contrast, DMDTC is a combustible liquid that is harmful if swallowed and is a skin, eye, and respiratory irritant, but it does not carry the same level of acute and long-term toxicity as phosgene.[2]
| Parameter | This compound | Phosgene |
| Physical State | Colorless to pale yellow liquid | Colorless gas |
| Primary Hazards | Combustible, harmful if swallowed, skin/eye/respiratory irritant | Highly toxic, corrosive, fatal if inhaled |
| Toxicity (LC50, rat, inhalation) | Not available | 341 ppm (30 min)[1] |
| Handling Precautions | Standard laboratory PPE (gloves, safety glasses, lab coat), well-ventilated area | Specialized fume hood, dedicated gas detectors, emergency response plan, specialized training |
| Byproducts | Methanethiol (can be captured) | Hydrogen chloride, Ammonium chloride |
Efficiency and Reaction Conditions: A Comparative Analysis
Beyond the critical safety advantages, DMDTC also demonstrates high efficiency in urea synthesis, with yields often comparable to or even exceeding those of phosgene-based methods under optimized conditions. A key advantage of the DMDTC method is its ability to be performed in water, a green and readily available solvent.
| Parameter | This compound Method | Phosgene Method |
| Typical Yield | 93-96%[3] | 75% to >100% (based on NH4Cl)[4] |
| Reaction Solvent | Water | Anhydrous organic solvents (e.g., alcohol) or liquid ammonia |
| Reaction Temperature | 50-70°C[5] | -50°C to -20°C[4] |
| Catalyst Required | None | None |
| Product Purity | Generally high (>99.2%)[5] | Can be high, but higher temperatures lead to byproducts |
| Key Byproducts | Methanethiol | Ammonium chloride, hydrogen chloride |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a simple urea (e.g., methylurea) using both reagents. These are intended to be illustrative and should be adapted and optimized for specific substrates and scales.
Urea Synthesis using this compound (Aqueous Method)
This protocol is based on the general procedures described by Artuso et al.[5][6]
Step 1: Formation of S-methyl N-alkylthiocarbamate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq) in water.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS.
Step 2: Conversion to Urea
-
To the reaction mixture containing the S-methyl N-alkylthiocarbamate, add an aqueous solution of the second amine (or ammonia for a primary urea) (1.2 eq).
-
Heat the reaction mixture to 60-70°C and stir for 3-6 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The urea product, if solid, can often be isolated by filtration, washed with cold water, and dried. If the product is soluble, standard extraction and purification techniques may be required.
Urea Synthesis using Phosgene (Low-Temperature Method)
This protocol is based on the general procedures described in US Patent 3,937,728 A.[4]
Extreme caution must be exercised when working with phosgene. This reaction should only be performed by trained personnel in a specialized, well-ventilated fume hood with continuous phosgene monitoring.
-
In a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer, condense anhydrous ammonia at -50°C.
-
Slowly bubble gaseous phosgene through the liquid ammonia while maintaining the temperature between -50°C and -20°C. This reaction is highly exothermic and requires careful temperature control.
-
Continue the addition of phosgene until the reaction is complete (cessation of exothermic reaction or consumption of ammonia).
-
The resulting product will be a mixture of urea and ammonium chloride.
-
The urea can be separated from the ammonium chloride by extraction with a suitable solvent, such as methanol, in which urea is soluble and ammonium chloride is relatively insoluble.
-
The solvent is then removed under reduced pressure to yield the urea product.
Reaction Pathways and Workflow
The following diagrams illustrate the synthetic pathways for urea formation using both this compound and phosgene.
Caption: Comparative workflow for urea synthesis using DMDTC and phosgene.
Conclusion
For researchers and professionals in drug development and other scientific fields, the choice of reagents for urea synthesis has significant implications for safety, efficiency, and environmental impact. The evidence strongly supports the use of this compound as a superior alternative to phosgene. Its favorable safety profile, high yields, and the ability to perform the reaction in an aqueous medium make it an attractive option for modern, safety-conscious, and environmentally responsible chemical synthesis. While phosgene remains a potent reagent, the inherent risks associated with its use necessitate its replacement with safer and more sustainable alternatives like DMDTC whenever possible.
References
- 1. LCSS: PHOSGENE [web.stanford.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]
A Comparative Guide to Methylating Agents: S,S'-Dimethyl Dithiocarbonate vs. Dimethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the introduction of a methyl group can profoundly influence the biological activity and physicochemical properties of a molecule. The choice of a methylating agent is therefore a critical decision in the design and synthesis of new chemical entities. This guide provides a detailed comparison of two potential methylating agents: S,S'-Dimethyl dithiocarbonate (DMDTC) and Dimethyl carbonate (DMC). While both share a similar structural motif, their reactivity and utility as methylating agents differ significantly. This comparison is based on available experimental data, with a focus on performance, safety, and environmental impact.
Dimethyl Carbonate (DMC): The Green Methylating Agent
Dimethyl carbonate has emerged as a versatile and environmentally benign methylating agent, offering a safer alternative to traditional hazardous reagents like methyl iodide and dimethyl sulfate.[1][2][3] Its "green" credentials stem from its low toxicity, biodegradability, and the fact that its methylation reactions often produce only methanol and carbon dioxide as byproducts.[1][2]
Performance as a Methylating Agent
DMC has been successfully employed for the methylation of a wide range of nucleophiles, including phenols, amines, carboxylic acids, and active methylene compounds.[4][5][6] The reactivity of DMC is tunable, with methylation generally favored at higher temperatures (typically >120 °C), while at lower temperatures, it can act as a methoxycarbonylating agent.[2]
O-Methylation of Phenols:
DMC is highly effective for the selective O-methylation of phenols. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and can be performed under batch or continuous flow conditions.[4][5]
Table 1: O-Methylation of Phenols using Dimethyl Carbonate
| Substrate | Catalyst/Base | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Phenol | K₂CO₃/PEG 6000 | 180 | Continuous Flow | 100 | 100 (Anisole) | - | [7] |
| p-Cresol | K₂CO₃/PEG 1000 | 160-200 | Continuous Flow | - | - | Quantitative | [7] |
| Flavonoids | DBU | 90 | 12-72 | - | - | High | [8] |
| Vanillin | K₂CO₃/TBAB | 90-100 | 5 | - | - | 99 | [9] |
| Eugenol | K₂CO₃/TBAB | 90-100 | - | - | - | 95-96 | [9] |
N-Methylation of Amines:
DMC can be used for the N-methylation of both aliphatic and aromatic amines. The selectivity towards mono- or di-methylation can often be controlled by tuning the reaction conditions.[10][11]
Table 2: N-Methylation of Amines using Dimethyl Carbonate
| Substrate | Catalyst/Conditions | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Primary Aliphatic Amines | NaY faujasite, CO₂ removal | - | - | N-methyl & N,N-dimethyl amines | 70-90 (overall) | [10] |
| Primary Aromatic Amines | Gas-Liquid Phase Transfer Catalysis | - | Continuous Flow | Mono-N-methyl anilines | High | [11] |
C-Methylation of Active Methylene Compounds:
DMC has shown excellent selectivity for the mono-C-methylation of compounds with active methylene groups, such as arylacetonitriles and alkyl aryl sulfones.[4][6]
Table 3: C-Methylation of Active Methylene Compounds using Dimethyl Carbonate
| Substrate | Catalyst/Base | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Arylacetonitriles | K₂CO₃ | 180-200 | - | >99 | >99 (Monomethylated) | - | [4] |
| Alkyl Aryl Sulfones | K₂CO₃ | 180-210 | - | 76-99 | >99 (Monomethylated) | 77-92 | [6] |
Methylation of Carboxylic Acids:
DMC provides a mild and selective method for the esterification of carboxylic acids, avoiding the use of harsh acidic conditions.[12][13]
Table 4: Methylation of Carboxylic Acids using Dimethyl Carbonate
| Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | K₂CO₃ | DMSO | 90 | 16 | 93 | [13] |
| Various Carboxylic Acids | K₂CO₃ | DMSO | 90 | - | High | [12][13] |
Experimental Protocols for Dimethyl Carbonate Methylation
General Procedure for O-Methylation of Phenols: A mixture of the phenol, a catalytic amount of a base (e.g., K₂CO₃), and an excess of dimethyl carbonate (which can also serve as the solvent) is heated in an autoclave or under reflux.[4][9] The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, filtered to remove the catalyst, and the product is isolated by extraction and purified by distillation or chromatography.
General Procedure for N-Methylation of Amines: The amine is reacted with dimethyl carbonate in the presence of a catalyst, such as a zeolite or under phase-transfer conditions.[10][11] The removal of CO₂, a byproduct, can be crucial for achieving high chemoselectivity towards methylation over carbamate formation.[10] Product isolation follows standard work-up procedures.
General Procedure for Methylation of Carboxylic Acids: The carboxylic acid is dissolved in a solvent like DMSO, and dimethyl carbonate and a catalytic amount of a base (e.g., K₂CO₃) are added.[13] The mixture is heated, and upon completion, the product is isolated by extraction and purified.
Safety and Environmental Profile of Dimethyl Carbonate
DMC is considered a low-toxicity and environmentally friendly chemical.[1][2] It is biodegradable and has a low potential for bioaccumulation. While it is a flammable liquid, it is significantly less hazardous than traditional methylating agents like dimethyl sulfate and methyl iodide.[1]
This compound (DMDTC): A Thiocarbonyl Synthon
In contrast to the well-established role of DMC as a methylating agent, the available scientific literature does not support the general use of this compound for this purpose. Instead, DMDTC is primarily recognized as a carbonylating agent, a source of methanethiolate, and a precursor for the synthesis of other molecules, particularly ureas and thiocarbamates.[14][15][16]
Reactivity Profile of this compound
The primary mode of reactivity for DMDTC involves nucleophilic attack at the carbonyl carbon, leading to the displacement of one or both methylthio (-SMe) groups. This reactivity is fundamentally different from the electrophilic methyl transfer characteristic of DMC in methylation reactions.
Synthesis of Ureas: DMDTC has been utilized as a convenient reagent for the synthesis of both symmetrical and unsymmetrical ureas.[16] The reaction proceeds through the sequential displacement of the two methylthio groups by amines.
Synthesis of S-Methyl N-Alkylthiocarbamates: DMDTC serves as a phosgene substitute for the methylthiocarbonylation of primary aliphatic amines to produce S-methyl N-alkylthiocarbamates.[15]
Figure 1. Known reactivity pathway of this compound with amines.
Lack of Evidence as a General Methylating Agent
Extensive searches of the chemical literature did not yield any experimental evidence of this compound being used as a general methylating agent for substrates such as phenols, carboxylic acids, or for selective N-methylation of amines in a manner analogous to dimethyl carbonate. Its documented reactivity points towards its function as a thiocarbonyl transfer reagent.
Safety and Environmental Profile of this compound
This compound is classified as a combustible liquid and is harmful if swallowed.[14] It is an irritant to the skin, eyes, and respiratory system.[14] Upon combustion, it can release toxic fumes, including sulfur dioxide.[14] Detailed environmental impact studies are less readily available compared to DMC.
Head-to-Head Comparison
Table 5: Comparison of this compound and Dimethyl Carbonate
| Feature | This compound (DMDTC) | Dimethyl Carbonate (DMC) |
| Primary Function | Carbonylating agent, Thiocarbonyl synthon[14][15][16] | Methylating agent [1][2][3] |
| Methylation Reactivity | Not documented as a general methylating agent | Effective for O-, N-, and C-methylation[4][5][6] |
| Substrate Scope | Primarily amines for urea/thiocarbamate synthesis[15][16] | Phenols, amines, carboxylic acids, active methylene compounds[4][5][6] |
| Byproducts | Methanethiol | Methanol, Carbon Dioxide[1] |
| Safety Profile | Combustible, harmful, irritant[14] | Low toxicity, flammable liquid[1] |
| Environmental Profile | Limited data available | Biodegradable, "green" reagent[1][2] |
Conclusion and Recommendations
Based on the available scientific evidence, dimethyl carbonate (DMC) is the clear and recommended choice for use as a methylating agent . It offers a broad substrate scope, high selectivity, and a favorable safety and environmental profile, making it an excellent "green" alternative to traditional hazardous methylating reagents.
This compound (DMDTC), on the other hand, should not be considered a general methylating agent. Its established reactivity is that of a carbonylating or thiocarbonylating agent. Researchers seeking to introduce a methyl group onto a variety of functional groups should utilize the well-documented and effective methods employing dimethyl carbonate.
For professionals in drug development and chemical research, the adoption of greener and safer reagents is of paramount importance. Dimethyl carbonate stands out as a prime example of a sustainable chemical that does not compromise on synthetic utility for methylation reactions.
Figure 2. Comparative roles of DMC and DMDTC in synthesis.
References
- 1. This compound | 868-84-8 | FD40912 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 868-84-8 [chemicalbook.com]
- 4. iris.unive.it [iris.unive.it]
- 5. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. iris.unive.it [iris.unive.it]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. iris.unive.it [iris.unive.it]
- 11. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 12. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 13. scholarworks.smith.edu [scholarworks.smith.edu]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. A General, Facile, and Safe Procedure for the Preparation of S-Methyl N-Alkylthiocarbamates by Methylthiocarbonylation of Primary Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [iris.unito.it]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Carbonylation: A Comparative Analysis of Alternatives to S,S'-Dimethyl Dithiocarbonate
For researchers, scientists, and professionals in drug development, carbonylation reactions are a cornerstone of molecular synthesis, enabling the introduction of a carbonyl group to build complex organic molecules. While S,S'-dimethyl dithiocarbonate serves as a phosgene substitute in specific applications like the synthesis of ureas, the broader field of carbonylation has seen a significant shift towards safer and more versatile reagents known as carbon monoxide (CO) surrogates.[1] These compounds generate CO in situ, mitigating the risks associated with handling highly toxic and flammable carbon monoxide gas.[2]
This guide provides an objective comparison of the performance of various CO surrogates, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.
The Rise of CO Surrogates
Traditional carbonylation methods often require high pressures of CO gas, posing significant safety and handling challenges in a laboratory setting. CO surrogates have emerged as a practical solution, offering a range of solid or liquid compounds that release carbon monoxide under specific reaction conditions.[2][3] This approach not only enhances safety but also allows for more precise control over the stoichiometry of CO in a reaction.
The most common classes of CO surrogates include:
-
Formic Acid and its Derivatives: Compounds like 2,4,6-trichlorophenyl formate (TFBen) and N-formylsaccharin are effective CO sources.[4]
-
N,N-Dimethylformamide (DMF): A widely used solvent that can also serve as a CO surrogate at elevated temperatures.[5][6]
-
Oxalic Acid and its Derivatives: A solid, bench-stable reagent that decomposes to CO and water.[7][8]
-
Metal Carbonyls: Complexes such as molybdenum hexacarbonyl (Mo(CO)₆) and dicobalt octacarbonyl (Co₂(CO)₈) are effective but raise concerns about stoichiometric metal waste.[9]
-
Chloroformates: Reagents like ethyl chloroformate can serve as a CO source in nickel-catalyzed reactions.
Performance Comparison of CO Surrogates in Aminocarbonylation
Aminocarbonylation, the formation of amides from organic halides, is a widely utilized transformation in medicinal chemistry. The following table summarizes the performance of various CO surrogates in the palladium-catalyzed aminocarbonylation of aryl halides.
| CO Surrogate | Catalyst/Ligand | Substrate | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | N/A (multi-step) | Arylamine | Dimethylamine | N/A | N/A | N/A | 85-98 | [1] |
| N,N-Dimethylformamide (DMF) | Pd(OAc)₂/Xantphos | Aryl Iodide | DMF | DMF | 135 | 6 | 78-93 | [6] |
| Oxalic Acid | Pd@PS | Aryl Iodide | Ammonium carbamate | Dioxane | 110 | 12 | 70-92 | [7][8] |
| Phenyl Formate | Pd(OAc)₂/P(t-Bu)₃·HBF₄ | 4-Bromoanisole | Phenol | Acetonitrile | 80 | 12 | 95 | [10] |
| Mo(CO)₆ | Pd(dppf)Cl₂ | Aryl Bromide | Primary/Secondary Amines | 1,4-Dioxane | 65-85 | N/A | Good to Excellent | |
| Chloroform | Pd(OAc)₂ | Aryl Halide | Primary/Secondary Amines | N/A | N/A | N/A | Good to Excellent | [11][12] |
| Co₂(CO)₈ | Co₂(CO)₈ | 1-bromo-4-methoxybenzene | Various amines | N/A | RT | 24 | Good to Excellent | [13] |
Note: this compound is used in a multi-step synthesis of ureas, not a direct three-component aminocarbonylation, and is thus not directly comparable in this table.
Performance Comparison in Carbonylative Suzuki Coupling
The carbonylative Suzuki coupling is a powerful method for the synthesis of ketones. The choice of CO surrogate can significantly impact the reaction's efficiency.
| CO Surrogate | Catalyst/Ligand | Substrate | Boronic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylformamide (DMF) | Pd(phen)Cl₂/TiO₂ | Aryl Iodide | Arylboronic acid | Toluene/DMF/H₂O | RT (UV) | 24 | 35-75 | [5][6] |
| Formic Acid | Pd(OAc)₂/PPh₃ | Aryl Halide | Arylboronic acid | Dioxane | 120 | 24 | 41-95 | [4] |
| Cr(CO)₆ | Pd(OAc)₂/dppf | Aryl Iodide | Arylboronic acid | Toluene | 110 | 24 | 65-92 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key carbonylation reactions using different CO surrogates.
Protocol 1: Aminocarbonylation of an Aryl Bromide using Mo(CO)₆
This procedure is adapted from a two-chamber system designed to separate the CO-generating and the carbonylation reactions.
CO-Generating Chamber (C1):
-
To a 5 mL microwave vial (C1) is added Mo(CO)₆ (66 mg, 0.25 mmol).
-
3 mL of 1,4-dioxane is added.
Carbonylation Chamber (C2):
-
To a second 5 mL microwave vial (C2) is added the aryl bromide (0.5 mmol), Pd(dppf)Cl₂ (18 mg, 5 mol%), Et₃N (139 μL, 1 mmol), and the corresponding amine (1 mmol).
-
For reactions with aniline, DMAP (61 mg, 0.5 mmol) is also added to C2.
-
3 mL of 1,4-dioxane is added.
Reaction Assembly and Execution:
-
The two chambers are connected via a tube and sealed with gastight caps.
-
The system is flushed with nitrogen for 2 minutes.
-
DBU (112 μL, 0.75 mmol) is added to C1 to initiate CO generation.
-
The reaction mixture is stirred at the desired temperature (65-85 °C) until completion, monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture in C2 is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Reductive Carbonylation of an Alkyl Halide using Ethyl Chloroformate
This protocol describes the synthesis of dialkyl ketones from alkyl halides.
Reaction Setup:
-
A flame-dried Schlenk tube is charged with NiBr₂·diglyme (precatalyst), bipyridine (ligand), and zinc powder (reductant).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous solvent (e.g., DMA/THF) is added, followed by the alkyl halide.
-
Ethyl chloroformate is then added dropwise to the stirred mixture.
Reaction Execution:
-
The reaction mixture is stirred at 40 °C for the specified time.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash column chromatography to afford the desired ketone.[8]
Visualizing Carbonylation Pathways and Reagent Relationships
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a general workflow for CO surrogate-mediated carbonylation and the logical relationship between different classes of reagents.
References
- 1. d-nb.info [d-nb.info]
- 2. Aminocarbonylation using CO surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Supported palladium catalyzed aminocarbonylation of aryl iodides employing bench-stable CO and NH3 surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 11. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 12. Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cobalt-catalyzed aminocarbonylation of (hetero)aryl halides promoted by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Dithiocarbonate Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
Dithiocarbonates, and their related structures such as xanthates and dithiocarbamates, are a pivotal class of organosulfur compounds with broad applications ranging from reversible addition-fragmentation chain-transfer (RAFT) polymerization in materials science to their use as crucial intermediates in the synthesis of pharmaceuticals.[1] The selection of an appropriate synthetic methodology is critical for efficiency, scalability, and achieving desired product specifications. This guide provides a comparative analysis of four key methodologies for dithiocarbonate synthesis, offering insights into their performance, supported by experimental data, and detailed protocols.
Methodology 1: One-Pot Reaction of Amines, Carbon Disulfide, and Alkyl Halides
This method is lauded for its operational simplicity and adherence to green chemistry principles, offering a straightforward and highly efficient route to S-alkyl dithiocarbamates.[2][3] The reaction proceeds under mild, often solvent-free conditions, without the need for a catalyst, making it an atom-economical process suitable for large-scale applications.[2]
Comparative Performance
| Amine | Alkyl Halide | Reaction Time (min) | Yield (%) | Reference |
| Diethylamine | Benzyl bromide | 10 | 98 | [4] |
| Pyrrolidine | Benzyl bromide | 10 | 98 | [4] |
| Piperidine | Benzyl bromide | 10 | 97 | [4] |
| Morpholine | Benzyl bromide | 10 | 96 | [4] |
| Diethylamine | Allyl bromide | 10 | 98 | [4] |
| Piperidine | Ethyl bromoacetate | 30 | 95 | [4] |
| Benzylamine | 2,3-Epoxypropyl phenyl ether | 15 | 92 | [5] |
Experimental Protocol
A representative experimental procedure for the one-pot synthesis of S-alkyl dithiocarbamates is as follows:
-
In a round-bottom flask, the amine (1.0 mmol) and carbon disulfide (1.2 mmol) are mixed at room temperature.[4]
-
The corresponding alkyl halide (1.0 mmol) is then added to the mixture.[4]
-
The reaction mixture is stirred at room temperature for the specified time (typically 10-30 minutes).[4]
-
Upon completion (monitored by TLC), the product is isolated by extraction with an organic solvent (e.g., diethyl ether).[4]
-
The organic layer is washed with water and dried over anhydrous sodium sulfate.[4]
-
The solvent is removed under reduced pressure to yield the purified dithiocarbamate.[4]
Reaction Mechanism
The reaction proceeds through a straightforward nucleophilic addition of the amine to carbon disulfide, forming a dithiocarbamate salt intermediate. This is followed by an S-alkylation reaction with the alkyl halide.
Methodology 2: Copper-Catalyzed Three-Component Coupling
Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of S-aryl dithiocarbamates, which are often challenging to prepare using traditional methods.[1][6][7] This methodology typically involves the coupling of an amine, carbon disulfide, and an aryl boronic acid or aryl iodide.[1][6]
Comparative Performance
| Aryl Boronic Acid | Amine | Yield (%) | Reference |
| Phenylboronic acid | Pyrrolidine | 98 | [1] |
| 4-Methylphenylboronic acid | Pyrrolidine | 95 | [1] |
| 4-Methoxyphenylboronic acid | Pyrrolidine | 92 | [1] |
| 4-Chlorophenylboronic acid | Pyrrolidine | 85 | [1] |
| 2-Naphthylboronic acid | Diethylamine | 88 | [1] |
| 3-Thienylboronic acid | Morpholine | 75 | [1] |
Experimental Protocol
A general procedure for the copper-catalyzed synthesis of S-aryl dithiocarbamates is as follows:
-
To a screw-capped tube, add the aryl boronic acid (0.5 mmol), amine (0.6 mmol), carbon disulfide (0.75 mmol), Cu(OAc)₂ (10 mol%), and K₂CO₃ (1.0 mmol).[1]
-
Acetonitrile (2 mL) is added, and the tube is sealed.[1]
-
The reaction mixture is stirred at 60 °C for 10 hours.[1]
-
After cooling to room temperature, the mixture is filtered through Celite.[1]
-
The filtrate is concentrated under reduced pressure.[1]
-
The residue is purified by flash column chromatography on silica gel to afford the desired S-aryl dithiocarbamate.[1]
Catalytic Cycle
The proposed mechanism involves a copper(II)/copper(III) or a copper(I)/copper(III) catalytic cycle, initiated by the formation of a copper-dithiocarbamate complex.
Methodology 3: Mitsunobu Reaction for O,S-Dialkyl Dithiocarbonates (Xanthates)
The Mitsunobu reaction provides a reliable method for the synthesis of O,S-dialkyl dithiocarbonates (xanthates) from primary and secondary alcohols. A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, which is highly advantageous in stereoselective synthesis.[8]
Comparative Performance
| Alcohol | Xanthate Salt | Yield (%) | Stereochemistry | Reference |
| Benzyl alcohol | Potassium O-ethyl xanthate | 85 | N/A | [4] |
| 1-Phenylethanol | Potassium O-ethyl xanthate | 82 | Inversion | [4] |
| Cinnamyl alcohol | Potassium O-ethyl xanthate | 88 | N/A | [4] |
| Cyclohexanol | Potassium O-ethyl xanthate | 75 | Inversion | [4] |
Experimental Protocol
A general procedure for the Mitsunobu synthesis of O,S-dialkyl dithiocarbonates is as follows:
-
To a solution of the alcohol (1 mmol) and triphenylphosphine (1.2 mmol) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise.
-
After stirring for 10-15 minutes, a solution of a pre-formed xanthate salt (e.g., potassium O-ethyl xanthate, 1.5 mmol) in a suitable solvent is added.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting alcohol is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Reaction Mechanism
The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine and DEAD. This intermediate then activates the alcohol, which is subsequently displaced by the xanthate nucleophile in an SN2 fashion.[9]
Methodology 4: Synthesis from Thiols and Chloroformates
An alternative approach to dithiocarbonates involves the reaction of thiols with chloroformates. This method offers a different retrosynthetic disconnection and can be useful for accessing specific dithiocarbonate structures that may be less accessible through other routes.
General Reaction Scheme
R-SH + Cl-C(O)-SR' → R-S-C(O)-S-R' + HCl
While less common than the other methods discussed, this approach can be effective. For instance, the synthesis of O-ethyl thioformate has been achieved from triethylorthoformate and hydrogen sulfide, which can then be used to thioformylate amines.[10]
Experimental Protocol (General)
-
A solution of the thiol and a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane) is prepared.
-
The solution is cooled in an ice bath.
-
The chloroformate is added dropwise with stirring.
-
The reaction is allowed to proceed to completion, often warming to room temperature.
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.
Experimental Workflow: Synthesis and Purification
The general workflow for the synthesis and purification of dithiocarbonates often involves a series of standard laboratory techniques.
Conclusion
The choice of synthetic methodology for dithiocarbonates is highly dependent on the desired target structure, available starting materials, and required scale. The one-pot reaction of amines, carbon disulfide, and alkyl halides is ideal for the rapid and efficient synthesis of a wide range of S-alkyl dithiocarbamates. For the synthesis of S-aryl dithiocarbamates, copper-catalyzed coupling methods offer excellent scope and yields. When stereochemical control is paramount in the synthesis of O,S-dialkyl dithiocarbonates (xanthates) from chiral alcohols, the Mitsunobu reaction is the method of choice. Finally, synthesis from thiols and chloroformates provides a valuable alternative for specific structural motifs. Researchers and drug development professionals should carefully consider these factors to select the most appropriate and efficient method for their specific needs.
References
- 1. Copper-Mediated Coupling of Boronic Acids, Amines, and Carbon Disulfide: An Approach to Organic Dithiocarbamates [organic-chemistry.org]
- 2. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 3. One-pot, microwave-assisted copper(i)-catalysed dithiocarbamation: facile introduction of dithiocarbamate on imidazopyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. A Facile and Efficient One-Pot Regioselective Synthesis of 2-Hydroxyalkyl Dithiocarbamates under Catalyst-Free Conditions [file.scirp.org]
- 6. A Highly Efficient CuCl2-Catalyzed C-S Coupling of Aryl Iodides with Tetraalkylthiuram Disulfides: Synthesis of Aryl Dithiocarbamates [organic-chemistry.org]
- 7. Copper-Catalyzed Synthesis of S-Aryl Dithiocarbamates from Tetraalkylthiuram Disulfides and Aryl Iodides in Water [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of O-Ethyl Thioformate: A Useful Reagent for the Thioformylation of Amines [organic-chemistry.org]
Validating the purity of synthesized ureas from S,S'-Dimethyl dithiocarbonate using NMR
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is paramount. The synthesis of ureas, a critical functional group in many pharmaceuticals, can be achieved through various methods, each with its own set of potential impurities. This guide provides a comparative analysis of validating the purity of ureas synthesized from S,S'-Dimethyl dithiocarbonate using Nuclear Magnetic Resonance (NMR) spectroscopy, with a look at alternative synthesis routes.
Purity Validation: The NMR Advantage
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information and is highly effective for assessing the purity of a sample. By analyzing the chemical shifts, signal integration, and coupling patterns in ¹H and ¹³C NMR spectra, one can identify and quantify the desired product as well as residual starting materials, intermediates, and by-products.
The this compound Method
The use of this compound as a carbonylating agent offers a safer alternative to hazardous reagents like phosgene. The reaction typically proceeds in two steps: first, the formation of an S-methyl thiocarbamate intermediate, followed by its reaction with a second amine to yield the final urea.
A critical aspect of purity validation for this method is the monitoring of the disappearance of starting materials and the intermediate, and the clean formation of the urea product.
Key NMR Markers for Purity Assessment
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for a representative synthesis of N-Benzylurea from Benzylamine and ammonia using this compound. These values are crucial for identifying the product and potential impurities in a crude reaction mixture.
| Compound Name | Structure | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Role in Synthesis |
| This compound | O=C(SCH₃)₂ | ~2.4 (s, 6H, 2 x S-CH₃) | ~12.0 (S-CH₃), ~170.0 (C=O) | Starting Material |
| Benzylamine | C₆H₅CH₂NH₂ | ~1.5 (s, 2H, NH₂), ~3.9 (s, 2H, CH₂), 7.2-7.4 (m, 5H, Ar-H) | ~46.0 (CH₂), 127.0-129.0 (Ar-C), ~140.0 (Ar-C) | Starting Material |
| S-Methyl N-benzylthiocarbamate | C₆H₅CH₂NHC(=O)SCH₃ | ~2.35 (s, 3H, S-CH₃), 4.45 (d, 2H, N-CH₂), ~5.9 (br s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H)[1] | ~15.0 (S-CH₃), ~48.0 (N-CH₂), 127.0-129.0 (Ar-C), ~138.0 (Ar-C), ~168.0 (C=O) | Intermediate |
| N-Benzylurea | C₆H₅CH₂NHC(=O)NH₂ | 4.15 (d, 2H, CH₂), 5.42 (br s, 2H, NH₂), 6.35 (br s, 1H, NH), 7.05-7.25 (m, 5H, Ar-H) (in DMSO-d₆) | ~43.0 (CH₂), 127.0-129.0 (Ar-C), ~140.0 (Ar-C), ~158.0 (C=O) (in DMSO-d₆) | Product |
Comparison with Alternative Urea Synthesis Methods
While the this compound method is advantageous in terms of safety, other methods are also widely used. The table below compares the NMR purity validation aspects of three common methods.
| Synthesis Method | Key Reagents | Common Impurities Detectable by NMR | NMR Purity Validation Focus |
| This compound | This compound, Amines | Unreacted this compound, unreacted amines, S-methyl thiocarbamate intermediate. | Monitoring the distinct signals of the S-CH₃ group in the starting material and intermediate, and their disappearance upon reaction completion. |
| Carbonyldiimidazole (CDI) | 1,1'-Carbonyldiimidazole, Amines | Unreacted CDI, imidazole, N-acylimidazole intermediate. | Observing the characteristic signals of the imidazole protons in CDI and the N-acylimidazole intermediate, ensuring their absence in the final product. |
| Isocyanate Method | Isocyanates, Amines | Unreacted isocyanate, over-reacted products (e.g., biurets), symmetrical ureas from isocyanate dimerization and hydrolysis. | Absence of the highly reactive isocyanate group (difficult to observe directly), and screening for characteristic signals of common side products like biurets. |
Experimental Protocols
Synthesis of N-Benzylurea from this compound
This protocol is adapted from established procedures for the synthesis of ureas using this compound.
Step 1: Formation of S-Methyl N-benzylthiocarbamate
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzylamine (1.0 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC or ¹H NMR to confirm the formation of the S-methyl N-benzylthiocarbamate intermediate. The characteristic singlet of the S-CH₃ protons of this compound around 2.4 ppm should be replaced by a new singlet for the thiocarbamate S-CH₃ at approximately 2.35 ppm.[1]
-
Upon completion, remove the solvent under reduced pressure. The crude intermediate can be used in the next step without further purification.
Step 2: Formation of N-Benzylurea
-
Dissolve the crude S-methyl N-benzylthiocarbamate from Step 1 in a suitable solvent (e.g., ethanol or dioxane).
-
Add an excess of aqueous ammonia (e.g., 30% solution).
-
Heat the mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the thiocarbamate intermediate.
-
Cool the reaction mixture to room temperature. The N-benzylurea product will often precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
NMR Sample Preparation and Analysis
-
Accurately weigh approximately 5-10 mg of the crude or purified urea product.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the presence of the expected product signals and the absence of signals corresponding to starting materials and intermediates as detailed in the data tables.
-
For quantitative analysis, a known amount of an internal standard with a distinct, non-overlapping signal can be added to the sample. The purity can then be calculated by comparing the integration of the product signals to the integration of the internal standard signal.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the synthesis and purity validation of ureas using the this compound method.
References
A Safer and Efficient Alternative for Urea Synthesis: A Comparative Guide to S,S'-Dimethyl Dithiocarbonate
For researchers, scientists, and professionals in drug development, the synthesis of urea derivatives is a cornerstone of modern medicinal chemistry. Traditionally, this synthesis has relied on the use of isocyanates, potent reagents that, while effective, pose significant health and safety risks. This guide provides a comprehensive comparison of S,S'-dimethyl dithiocarbonate (DMDTC) as a safer and highly efficient alternative for urea synthesis, supported by experimental data and detailed protocols.
The use of hazardous reagents such as phosgene and isocyanates in the synthesis of ureas has long been a concern in the chemical and pharmaceutical industries. Isocyanates are known for their high reactivity and toxicity, including the potential for respiratory sensitization.[1] In the quest for greener and safer chemical processes, this compound has emerged as a viable substitute, offering mild reaction conditions, high yields, and a significantly improved safety profile.[2][3]
Performance Comparison: this compound vs. Isocyanates
The primary advantages of using DMDTC over isocyanates lie in its lower toxicity and the ability to conduct reactions under milder, often aqueous, conditions. This eliminates the need for harsh organic solvents and stringent anhydrous environments typically required for isocyanate-based syntheses.
The following tables provide a comparative overview of the performance of this compound and isocyanate-based methods for the synthesis of symmetrical and unsymmetrical ureas.
Disclaimer: The data presented below is compiled from various sources and does not represent a direct head-to-head comparative study under identical conditions. It is intended to provide a general performance overview of the two methods.
Table 1: Synthesis of Symmetrical N,N'-Disubstituted Ureas
| Parameter | This compound Method | Isocyanate Method |
| Example Product | N,N'-Dibutylurea | N,N'-Dibutylurea |
| Starting Materials | n-Butylamine, this compound | n-Butyl isocyanate, n-Butylamine |
| Reaction Temperature | 60°C[2] | Room Temperature to elevated temperatures |
| Reaction Time | ~8 hours[4] | Typically rapid, from minutes to a few hours[5] |
| Solvent | Water[2] | Various organic solvents (e.g., THF, CH2Cl2) |
| Reported Yield | 93-96%[4] | Generally high, often quantitative |
| Key Advantages | Safer reagents, aqueous solvent, mild conditions | Fast reaction rates |
| Key Disadvantages | Longer reaction times compared to isocyanates | Use of highly toxic and moisture-sensitive isocyanates |
Table 2: Synthesis of Unsymmetrical Ureas
| Parameter | This compound Method (Two-step) | Isocyanate Method (One-step) |
| Example Product | N-Ethyl-N'-methylurea | N-Ethyl-N'-methylurea |
| Starting Materials | 1. Ethylamine, DMDTC; 2. S-methyl N-ethylthiocarbamate, Methylamine[4] | Ethyl isocyanate, Methylamine |
| Reaction Temperature | Step 1: Room Temp; Step 2: 50-55°C[4] | Typically room temperature |
| Reaction Time | Step 1: ~1 hour; Step 2: ~1 hour[4] | Generally rapid |
| Solvent | Water[4] | Various organic solvents |
| Reported Yield | ~94% (average for various unsymmetrical ureas)[6] | High to quantitative |
| Key Advantages | Avoids isocyanates, high yields, controlled synthesis | Single-step process |
| Key Disadvantages | Two-step process | Use of hazardous isocyanates |
Safety Profile Comparison
A critical advantage of DMDTC is its significantly better safety profile compared to isocyanates.
Table 3: Acute Toxicity Comparison
| Compound | GHS Hazard Classification (Oral) | Oral LD50 (Rat) | Key Hazards |
| This compound | Harmful if swallowed (H302)[7][8] | Not explicitly found, but classified as harmful. | Combustible liquid (H227), skin, eye, and respiratory irritant.[8][9] |
| Methyl Isocyanate | Extremely Toxic | 51.5 mg/kg | Extremely toxic by inhalation, ingestion, and contact; potent lachrymatory agent.[7] |
| Polymeric MDI | Low acute toxicity | > 2,000 mg/kg | Respiratory sensitizer.[4] |
| Dimethyl Carbonate (a related safer compound) | Low acute toxicity | > 5,000 mg/kg[10][11] | Flammable liquid.[11] |
Experimental Protocols
Synthesis of Symmetrical Ureas using this compound
This protocol is adapted from the work of Artuso, Degani, Fochi, and Magistris.[2]
General Procedure for the Preparation of Symmetrical N,N'-Dialkylureas:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the primary amine (2.0 equivalents) is dissolved in water.
-
This compound (1.0 equivalent) is added to the stirred solution.
-
The reaction mixture is heated to 60°C.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion (typically several hours).
-
Upon completion, the reaction mixture is cooled, and the solid urea product precipitates.
-
The precipitate is collected by vacuum filtration, washed with water, and dried to afford the pure symmetrical urea.
Synthesis of Unsymmetrical Ureas using this compound
This two-step protocol allows for the controlled synthesis of unsymmetrical ureas.[2][4]
Step 1: Synthesis of S-methyl N-alkylthiocarbamate Intermediate
-
In a reaction vessel, a primary amine (1.0 equivalent) is dissolved in water at room temperature.
-
This compound (1.0 equivalent) is added dropwise to the stirred solution.
-
The reaction is stirred at room temperature for a specified time (e.g., 1-3 hours) until the formation of the S-methyl N-alkylthiocarbamate is complete, as monitored by TLC or GC.
-
The intermediate can be isolated or used directly in the next step.
Step 2: Synthesis of the Unsymmetrical Urea
-
To the solution containing the S-methyl N-alkylthiocarbamate intermediate, a second, different primary or secondary amine (1.0-1.2 equivalents) is added.
-
The reaction mixture is heated to a temperature between 50-70°C.[2]
-
The reaction is stirred until completion (typically 1-8 hours).
-
Work-up involves cooling the mixture to induce precipitation of the product, followed by filtration, washing, and drying.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the reaction pathways for urea synthesis using both this compound and the traditional isocyanate method.
Caption: Comparative reaction pathways for urea synthesis.
The diagram above illustrates the multi-step, controlled synthesis possible with DMDTC for unsymmetrical ureas, versus the direct, but more hazardous, one-step isocyanate route.
Caption: Experimental workflow for urea synthesis using DMDTC.
This workflow diagram provides a clear, step-by-step visual guide for the synthesis of both symmetrical and unsymmetrical ureas using the this compound method.
References
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
A Comparative Analysis of the Reactivity of S,S'-Dimethyl dithiocarbonate and O,S-dimethyl dithiocarbonate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Dithiocarbonates, a class of organosulfur compounds, serve as versatile intermediates. This guide provides an in-depth comparison of the reactivity of two isomeric dithiocarbonates: S,S'-Dimethyl dithiocarbonate and O,S-dimethyl dithiocarbonate. This analysis is supported by fundamental principles of chemical reactivity and available experimental data to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound and O,S-dimethyl dithiocarbonate, while isomeric, exhibit distinct differences in their reactivity, primarily governed by the nature of their leaving groups in nucleophilic substitution reactions. The core of this reactivity difference lies in the superior ability of the thiomethyl group (-SCH₃) to act as a leaving group compared to the methoxy group (-OCH₃). This distinction renders This compound the more reactive of the two isomers towards nucleophilic attack at the carbonyl carbon.
Theoretical Basis for Reactivity Comparison
The predominant reaction pathway for both S,S'- and O,S-dimethyl dithiocarbonate is nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the departure of a leaving group. The stability of the leaving group is a critical determinant of the reaction rate. A more stable leaving group, which corresponds to a weaker conjugate base, will depart more readily, thus accelerating the reaction.
The key to understanding the reactivity difference between the two isomers is to compare the leaving group abilities of the methanethiolate anion (CH₃S⁻) and the methoxide anion (CH₃O⁻). The acidity of the conjugate acids, methanethiol (CH₃SH) and methanol (CH₃OH), provides a direct measure of the stability of these anions.
| Leaving Group Precursor | pKa of Conjugate Acid | Leaving Group Stability | Reference(s) |
| Methanethiol (CH₃SH) | ~10.4 | Higher | [1][2][3] |
| Methanol (CH₃OH) | ~15.5 - 16 | Lower | [4][5][6] |
As indicated in the table, methanethiol is a significantly stronger acid than methanol. Consequently, the methanethiolate anion is a much weaker base and a more stable species in solution than the methoxide anion. This translates to the thiomethyl group being a substantially better leaving group.
In this compound, both potential leaving groups are thiomethyl groups. In contrast, O,S-dimethyl dithiocarbonate possesses one thiomethyl and one methoxy group attached to the carbonyl carbon. Nucleophilic attack on the carbonyl carbon of O,S-dimethyl dithiocarbonate would preferentially displace the better leaving group, the thiomethyl group. However, for a productive reaction that modifies the core structure, such as aminolysis to form a thiocarbamate, the methoxy group would need to act as the leaving group, which is a less favorable process.
This fundamental difference in leaving group ability underpins the generally higher reactivity of this compound in nucleophilic acyl substitution reactions.
Experimental Evidence and Reaction Conditions
While direct kinetic comparisons are scarce in the literature, the reported reaction conditions for analogous transformations support the theoretical framework of this compound being more reactive.
Reaction with Amines
Both isomers react with amines, but the reaction pathways and conditions highlight their different reactivities.
-
This compound: Reacts with primary amines to form symmetrical N,N'-dialkylureas. This reaction typically requires heating at around 60°C and proceeds in a single step where both thiomethyl groups are displaced by the amine.[7][8]
-
O,S-dimethyl dithiocarbonate: The reaction with primary amines proceeds in a stepwise manner to produce alkyl-ureas.[9] Initially, the amine displaces the thiomethyl group to form an O-methyl thiocarbamate intermediate at a relatively mild temperature of 20-30°C. This intermediate then undergoes isomerization to an S-methyl thiocarbamate, which subsequently reacts with another amine at a higher temperature (50-70°C) to yield the final urea product.[9] The necessity of a multi-step process with varying temperatures suggests a more nuanced reactivity profile for the O,S-isomer.
| Reagent | Nucleophile | Product | Typical Reaction Conditions | Reference(s) |
| This compound | Primary Amine | Symmetrical N,N'-Dialkylurea | 60°C | [7][8] |
| O,S-dimethyl dithiocarbonate | Primary Amine | Alkyl-urea | Step 1: 20-30°C; Step 2: 50-70°C | [9] |
The milder initial reaction temperature for O,S-dimethyl dithiocarbonate corresponds to the displacement of the good leaving group (thiomethyl). The subsequent, more forcing conditions are required for the displacement involving the poorer leaving group. In contrast, the single-step, higher-temperature reaction of this compound reflects the direct displacement of two good leaving groups.
Experimental Protocols
Synthesis of N,N'-Dibutylurea using this compound
Materials:
-
This compound
-
n-Butylamine
-
Water
Procedure:
-
In a reaction vessel, a mixture of this compound (1 mole) and water is prepared.
-
n-Butylamine (2 moles) is added to the mixture.
-
The reaction mixture is heated to 60°C and stirred.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the product, N,N'-dibutylurea, can be isolated and purified.
This protocol is based on the general procedure described for the synthesis of symmetrical ureas.[7][8]
Synthesis of Benzylurea using O,S-Dimethyl dithiocarbonate
Materials:
-
O,S-Dimethyl dithiocarbonate
-
Benzylamine
-
Aqueous Ammonia
-
Ethanol (for crystallization)
Procedure: Step 1: Formation of O-Methyl N-benzylthiocarbamate
-
Benzylamine (1.1-1.2 molar equivalents) is added dropwise to O,S-dimethyl dithiocarbonate (1 molar equivalent) while maintaining the temperature between 20°C and 30°C.
-
The reaction is stirred for 2-3 hours. Step 2: Isomerization and Reaction with Ammonia
-
The intermediate O-methyl N-benzylthiocarbamate is isomerized to S-methyl N-benzyl thiocarbamate (this may occur spontaneously or require heating).
-
Aqueous ammonia is added to the S-methyl N-benzyl thiocarbamate.
-
The mixture is heated to 60-70°C for 3-6 hours.
-
After the reaction is complete, the water is removed, and the crude benzylurea is crystallized from ethanol.
This protocol is adapted from the patent describing the synthesis of alkyl-ureas.[9]
Visualizing the Reaction Pathways
Caption: Reaction pathways for the synthesis of ureas from S,S'- and O,S-dimethyl dithiocarbonate.
Caption: Relationship between acidity, basicity, and leaving group ability.
Conclusion
The comparative analysis of this compound and O,S-dimethyl dithiocarbonate reveals a clear distinction in their chemical reactivity, primarily driven by the principles of nucleophilic acyl substitution and leaving group stability. This compound, possessing two excellent thiomethyl leaving groups, is the more reactive species, readily undergoing reactions such as aminolysis to form ureas in a single, higher-temperature step. In contrast, O,S-dimethyl dithiocarbonate exhibits a more complex reactivity profile, with its reactions often proceeding stepwise, reflecting the differential leaving group abilities of the thiomethyl and methoxy substituents.
For researchers and professionals in drug development and chemical synthesis, this understanding is crucial for reagent selection. This compound is a more direct and potent carbonylating agent for symmetrical substitutions. O,S-dimethyl dithiocarbonate, while less reactive at the carbonyl for displacing the oxygen, offers a pathway for sequential and potentially more controlled functionalization. The choice between these two isomers will, therefore, depend on the specific synthetic target and the desired reaction pathway.
References
- 1. MiMeDB: Showing metabocard for Methanethiol (MMDBc0032913) [mimedb.org]
- 2. webqc.org [webqc.org]
- 3. Methanethiol - Wikipedia [en.wikipedia.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to Urea Synthesis: S,S'-Dimethyl Dithiocarbonate vs. Alternative Reagents
For researchers and professionals in drug development and synthetic chemistry, the formation of the urea functional group is a cornerstone of molecular design. While historically reliant on hazardous reagents like phosgene, modern chemistry seeks safer and more efficient alternatives. This guide provides a comprehensive comparison of the spectroscopic signatures of ureas synthesized using S,S'-Dimethyl dithiocarbonate (DMDTC), a safer phosgene substitute, against those produced via traditional methods like phosgene, 1,1'-carbonyldiimidazole (CDI), and N,N'-dicyclohexylcarbodiimide (DCC). By presenting detailed experimental protocols and comparative spectral data, this guide aims to facilitate the adoption of greener synthetic routes without compromising product characterization.
Comparison of Spectroscopic Data for N,N'-Dicyclohexylurea (DCU)
N,N'-dicyclohexylurea (DCU) is a common urea derivative, often encountered as a byproduct in DCC-mediated coupling reactions, but also synthesized directly. Here, we compare its spectroscopic data when formed from different synthetic precursors.
| Spectroscopic Technique | This compound (DMDTC) Route (Predicted) | N,N'-Dicyclohexylcarbodiimide (DCC) Route[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.5-4.8 (br s, 2H, NH), 3.5-3.7 (m, 2H, CH), 1.0-2.0 (m, 20H, cyclohexyl CH₂) | δ 4.5-4.8 (br s, 2H, NH), 3.5-3.7 (m, 2H, CH), 1.0-2.0 (m, 20H, cyclohexyl CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5 (C=O), 49.5 (CH), 33.5 (CH₂), 25.8 (CH₂), 25.0 (CH₂) | δ 158.5 (C=O), 49.5 (CH), 33.5 (CH₂), 25.8 (CH₂), 25.0 (CH₂) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1625 (C=O stretch) | ~3300 (N-H stretch), ~1625 (C=O stretch) |
| Mass Spec. (EI, m/z) | 224 [M]⁺, 142, 125, 99, 83, 56 | 224 [M]⁺, 142, 125, 99, 83, 56 |
Comparison of Spectroscopic Data for N,N'-Diphenylurea
N,N'-diphenylurea is another key urea compound, and its synthesis provides a clear example for comparing DMDTC with other common carbonylating agents.
| Spectroscopic Technique | This compound (DMDTC) Route (Predicted) | Phosgene/CDI Route |
| ¹H NMR (DMSO-d₆, 400 MHz) | ~8.6 (s, 2H, NH), ~7.4-7.5 (d, 4H, Ar-H), ~7.2-7.3 (t, 4H, Ar-H), ~6.9-7.0 (t, 2H, Ar-H) | δ 8.63 (s, 2H, NH), 7.46 (d, 4H, Ar-H), 7.29 (t, 4H, Ar-H), 6.98 (t, 2H, Ar-H)[2] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | ~152.5 (C=O), ~140.0 (Ar-C), ~128.8 (Ar-CH), ~121.8 (Ar-CH), ~118.2 (Ar-CH) | δ 152.8 (C=O), 140.2 (Ar-C), 129.3 (Ar-CH), 122.3 (Ar-CH), 118.7 (Ar-CH) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1630 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) | ~3300 (N-H stretch), ~1630 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
| Mass Spec. (EI, m/z) | 212 [M]⁺, 119, 93, 77, 65, 51[3] | 212 [M]⁺, 119, 93, 77, 65, 51[3] |
As the tables illustrate, the final urea products are spectroscopically identical regardless of the synthetic method used. This confirms that DMDTC is a reliable reagent for accessing these structures, yielding products that are indistinguishable from those obtained using more hazardous, traditional reagents. The choice of synthetic route can therefore be guided by factors such as safety, cost, and substrate scope, without concern for differences in the final product's spectral properties.
Reaction Pathways and Experimental Workflows
The synthesis of ureas from this compound proceeds through a key intermediate, an S-methyl thiocarbamate. This two-step, one-pot process offers a high degree of control, particularly for the synthesis of unsymmetrical ureas.
Caption: Reaction pathway for urea synthesis using DMDTC.
The general workflow for spectroscopic analysis remains consistent across all synthetic methods, involving purification of the crude product followed by characterization using a suite of spectroscopic techniques.
Caption: General workflow for spectroscopic analysis of urea products.
Experimental Protocols
1. Synthesis of Symmetrical N,N'-Dicyclohexylurea from this compound
This protocol is adapted from general procedures for the synthesis of symmetrical ureas using DMDTC.
-
Materials: this compound (1.0 eq), Cyclohexylamine (2.2 eq), Water.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and water.
-
Add cyclohexylamine to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid N,N'-dicyclohexylurea will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from ethanol or isopropanol to yield pure N,N'-dicyclohexylurea as a white solid.
-
Dry the purified product under vacuum.
-
2. Synthesis of N,N'-Diphenylurea from 1,1'-Carbonyldiimidazole (CDI) - Comparative Example
-
Materials: Aniline (2.0 eq), 1,1'-Carbonyldiimidazole (1.0 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1'-carbonyldiimidazole in anhydrous THF.
-
Slowly add a solution of aniline in anhydrous THF to the CDI solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate (N,N'-diphenylurea) will be observed.
-
Collect the precipitate by vacuum filtration and wash with cold THF to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain pure N,N'-diphenylurea.
-
3. General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified urea product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
-
IR Spectroscopy:
-
Prepare a KBr pellet of the solid urea product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
-
This guide demonstrates that this compound is a viable and safer alternative to traditional reagents for urea synthesis, yielding spectroscopically identical products. The provided protocols and comparative data should empower researchers to confidently employ this greener methodology in their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of S,S'-Dimethyl Dithiocarbonate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of S,S'-Dimethyl dithiocarbonate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety glasses or face shield, chemical-resistant gloves, and a lab coat.[1] Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1]
Key Hazards Summary
| Hazard Statement | GHS Classification | Precautionary Measures |
| H227: Combustible liquid | Flammable Liquid 4 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][2][3] |
| H302: Harmful if swallowed | Acute Toxicity 4 | Do not eat, drink or smoke when using this product.[1][2][3] Wash hands thoroughly after handling.[1] If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse mouth.[2][3] |
| Environmental Hazards (General) | Not specified in all sources, but good practice dictates avoiding environmental release. | Do not let product enter drains.[1][4] |
Step-by-Step Disposal Protocol
Procedure for Preparing this compound for Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its residues. The container must be made of a compatible material.
-
Do not mix this compound waste with other waste streams, such as halogenated solvents, acids, or bases, unless approved by your institution's Environmental Health and Safety (EHS) office.[5]
-
-
Container Management:
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area designated for hazardous waste.[1][4]
-
Ensure the storage area is away from heat sources and incompatible materials.[1][6]
-
Fill waste containers to no more than 80% of their capacity to prevent spills from overfilling or chemical expansion.[7]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into direct contact with this compound, such as pipette tips, absorbent materials, and contaminated gloves, must be disposed of as hazardous waste.[1]
-
Soak up spills with an inert absorbent material, place it in a suitable, closed container, and label it for disposal.[1]
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of as the unused product.[1] Do not rinse them into the sanitary sewer system.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal company to schedule a pickup.[1]
-
Provide them with an accurate description of the waste, including the chemical name and any known hazards.
-
Follow all institutional and regulatory guidelines for waste accumulation time limits and storage.[7]
-
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
No peer-reviewed experimental protocols for the in-lab neutralization or degradation of this compound were identified in the safety and disposal literature. The consistent recommendation across safety data sheets is to avoid surplus generation and to transfer non-recyclable solutions to a licensed disposal company.[1] Attempting to neutralize this compound without a validated procedure could result in the generation of unknown and potentially more hazardous byproducts. Therefore, chemical treatment in the lab is not recommended.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 868-84-8 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 868-84-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. N-Cyanoimido-S,S-dimethyl-dithiocarbonate - Safety Data Sheet [chemicalbook.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. fishersci.com [fishersci.com]
- 7. myusf.usfca.edu [myusf.usfca.edu]
Personal protective equipment for handling S,S'-Dimethyl dithiocarbonate
This guide provides crucial safety and logistical information for the handling and disposal of S,S'-Dimethyl dithiocarbonate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Classification
This compound is a combustible liquid that is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1][2] It is essential to understand its primary hazards to implement appropriate safety measures.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Not explicitly assigned, but combustible | Warning | H227: Combustible liquid[1] |
| Acute Toxicity (Oral) | GHS07: Exclamation mark | Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | GHS07: Exclamation mark | Warning | May cause skin irritation[1][2] |
| Eye Damage/Irritation | GHS07: Exclamation mark | Warning | May cause eye irritation[1][2] |
| Respiratory Irritation | GHS07: Exclamation mark | Warning | May cause respiratory system irritation[1][2] |
Personal Protective Equipment (PPE) Specifications
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications and Standards |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin/Hands | Chemical-resistant gloves. | Gloves must be inspected before use.[1] The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[1] While specific compatibility data for this compound is not readily available, nitrile or neoprene gloves are generally recommended for protection against a variety of organic chemicals.[3] It is crucial to consult the glove manufacturer's chemical resistance guide. |
| Body | Laboratory coat. Protective clothing should be selected based on the potential for skin contact. | At a minimum, a laboratory coat and closed-toed footwear are required. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is necessary when working in areas with inadequate ventilation or when vapors may be generated. | For situations with potential for higher exposure, a supplied-air respirator may be required.[4] A type ABEK (EN14387) respirator filter is a potential option. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for minimizing risks.
Pre-Handling Checklist:
-
Ensure a calibrated and functional fume hood is available.
-
Locate the nearest safety shower and eyewash station.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., inert absorbent material) readily accessible.[1]
Handling Protocol:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Inhalation and Contact: Avoid breathing vapors, mist, or gas.[1] Prevent contact with skin and eyes.[1]
-
Safe Transfer: Use appropriate tools and techniques to minimize the generation of aerosols or vapors during transfer.
-
No Smoking, Eating, or Drinking: Do not eat, drink, or smoke in the handling area.[1]
-
Keep Away from Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1]
Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Proper Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed when not in use.[1]
-
Doff PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items, such as gloves, as hazardous waste.[1]
Emergency Procedures
In the event of an emergency, follow these first-aid and spill response measures.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1] |
Accidental Release Measures: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Contain the spill using an inert absorbent material and place it in a suitable, closed container for disposal as hazardous waste.[1] Do not let the product enter drains.[1]
Disposal Plan
The disposal of this compound and its containers must be handled with care.
-
Waste Classification: this compound is considered hazardous waste.
-
Container Management: Collect waste in a suitable, labeled, and closed container.
-
Professional Disposal: Do not dispose of it in the regular trash or pour it down the drain.[1] Contact a licensed professional waste disposal service to dispose of this material.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Materials: Any materials, including PPE, that have come into contact with this compound should be disposed of as hazardous waste.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
